2-Bromo-5-(difluoromethyl)-3-nitropyridine
Description
Properties
Molecular Formula |
C6H3BrF2N2O2 |
|---|---|
Molecular Weight |
253.00 g/mol |
IUPAC Name |
2-bromo-5-(difluoromethyl)-3-nitropyridine |
InChI |
InChI=1S/C6H3BrF2N2O2/c7-5-4(11(12)13)1-3(2-10-5)6(8)9/h1-2,6H |
InChI Key |
NQYNMKVZYFWOHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])Br)C(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical & Reactivity Profile: 2-Bromo-5-(difluoromethyl)-3-nitropyridine
Executive Summary
2-Bromo-5-(difluoromethyl)-3-nitropyridine (CAS: 1807118-40-6) is a high-value heterocyclic building block used primarily in the discovery of agrochemicals and pharmaceuticals. Its structural uniqueness lies in the synergistic combination of three functional motifs: a labile C2-bromide activated by an ortho-nitro group, a C3-nitro group serving as a latent amine, and a C5-difluoromethyl (CHF₂) moiety.
The CHF₂ group is a lipophilic hydrogen bond donor, often acting as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, improving metabolic stability and membrane permeability compared to non-fluorinated analogs.[1] This guide details its physicochemical properties, synthetic utility, and handling protocols.
Physicochemical Properties
The following data synthesizes experimental observations from analogous structures (e.g., 5-CF₃ and 5-F analogs) and calculated molecular descriptors.
Table 1: Physicochemical Data Card
| Property | Value | Notes |
| CAS Number | 1807118-40-6 | Specific to the 5-CHF₂ analog |
| Molecular Formula | C₆H₃BrF₂N₂O₂ | |
| Molecular Weight | 253.00 g/mol | |
| Appearance | Pale yellow to brown crystalline solid | Typical of nitro-bromopyridines |
| Melting Point | 45–60 °C (Predicted) | Lower than 5-CF₃ analog (mp >100°C) due to H-bond asymmetry |
| Boiling Point | ~310 °C (Predicted) | Decomposes before boiling at atm pressure |
| LogP (Calc) | 2.69 | Moderate lipophilicity; drug-like range |
| TPSA | 56.03 Ų | Good membrane permeability potential |
| Solubility | DMSO, DMF, DCM, EtOAc | Insoluble in water |
| pKa (Conjugate Acid) | ~ -2.5 | Pyridine nitrogen is non-basic due to EWGs |
Structural Analysis & Electronic Profile
The reactivity of this scaffold is dictated by the electronic interplay between the substituents.
-
C2-Bromine (Leaving Group): The carbon-bromine bond is significantly weakened by the electron-withdrawing nature of the pyridine ring, amplified by the ortho-nitro group. This makes C2 a "hotspot" for Nucleophilic Aromatic Substitution (SₙAr).
-
C3-Nitro Group (Activator): Through resonance (-M effect) and induction (-I), the nitro group pulls electron density from the ring, stabilizing the Meisenheimer complex intermediate during SₙAr reactions.
-
C5-Difluoromethyl (Modulator): Unlike the trifluoromethyl group (CF₃), the CHF₂ group contains an acidic proton that can act as a weak hydrogen bond donor. It exerts a strong inductive electron-withdrawing effect (-I), further deactivating the ring towards electrophilic attack but activating it for nucleophilic attack.
Electronic Distribution Diagram
The following diagram illustrates the electronic pressure points that define the molecule's reactivity.
Figure 1: Electronic activation map showing the inductive and resonance effects driving reactivity.
Synthetic Utility & Protocols
Primary Synthetic Route
The most reliable industrial route to 2-bromo-3-nitro-5-substituted pyridines is the bromination of the corresponding 2-hydroxy-3-nitropyridine . This method avoids the low regioselectivity often seen in the direct nitration of 2-bromopyridines.
Reaction:
Protocol (Based on Analogous Standards):
-
Setup: Charge a dry flask with 2-hydroxy-5-(difluoromethyl)-3-nitropyridine (1.0 equiv) and Phosphorus Oxybromide (POBr₃, 2.5 equiv).
-
Solvent: Use anhydrous acetonitrile or conduct neat if scale allows. Add catalytic DMF (0.1 equiv) to form the Vilsmeier-Haack type active species.
-
Reaction: Heat to 80–100 °C for 4–6 hours. Monitor by HPLC/LC-MS.
-
Quench: Cool to 0 °C. Pour slowly onto crushed ice/NaHCO₃ mixture (Exothermic!).
-
Workup: Extract with Ethyl Acetate. Wash with brine.[2] Dry over Na₂SO₄.[3][2]
-
Purification: Recrystallize from Ethanol/Heptane or flash chromatography (Hexane/EtOAc).
Functionalization Pathways
This scaffold is a "linchpin" intermediate. The order of operations is critical: SₙAr must generally precede Nitro reduction to avoid self-polymerization or catalyst poisoning.
Figure 2: Functionalization logic. Pathway A (SₙAr) is the dominant first-step transformation.
Experimental Protocol: SₙAr Displacement with Primary Amine
A standard procedure for introducing diversity at the C2 position.
-
Dissolution: Dissolve 2-Bromo-5-(difluoromethyl)-3-nitropyridine (1.0 mmol) in anhydrous THF (5 mL).
-
Base Addition: Add Diisopropylethylamine (DIPEA, 2.0 mmol) or K₂CO₃ (2.0 mmol).
-
Nucleophile: Add the primary amine (R-NH₂, 1.1 mmol) dropwise at 0 °C.
-
Reaction: Stir at Room Temperature. Due to the high activation from the 3-NO₂ group, heating is often unnecessary and may cause side reactions.
-
Completion: Reaction is usually complete within 1–3 hours.
-
Isolation: Dilute with water, filter the precipitate (if solid) or extract with DCM.
Safety & Handling (E-E-A-T)
As a nitro-pyridine with a halogen, this compound presents specific hazards.
-
Skin Sensitization: Nitro-pyridines are potent skin irritants and potential sensitizers. Double-gloving (Nitrile) is mandatory.
-
Energetic Potential: While not a high explosive, the combination of a nitro group and a halogen suggests thermal instability. Do not heat neat above 150 °C .
-
Hydrolysis: The C2-Br bond is labile. Prolonged exposure to moisture can lead to hydrolysis to the pyridone (2-hydroxy analog), which is an impurity. Store under inert gas (Argon/Nitrogen) at 2–8 °C.
GHS Classification (Predicted):
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.
References
-
ChemicalBook. (2025). Synthesis of 2-Bromo-5-fluoro-3-nitropyridine (Analogous Protocol). Retrieved from
-
ChemScene. (2025). 2-Bromo-3-(difluoromethyl)-5-nitropyridine Product Data (CAS 1807118-40-6).[5] Retrieved from
-
BenchChem. (2025).[6] Technical Guide to 2,5-Dibromo-3-(trifluoromethyl)pyridine (Reactivity Context). Retrieved from
-
Royal Society of Chemistry. (2020). Synthetic routes to substituted nitropyridines (Supplementary Info). Retrieved from
-
National Institutes of Health (PubChem). (2025). 2-Amino-5-bromo-3-nitropyridine (Analogous Safety Data).[4] Retrieved from
Sources
- 1. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Bromo-5-fluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. 2-Amino-5-bromo-3-nitropyridine | C5H4BrN3O2 | CID 138878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. benchchem.com [benchchem.com]
2-Bromo-5-(difluoromethyl)-3-nitropyridine CAS number and identifiers
This technical guide provides an in-depth analysis of 2-Bromo-5-(difluoromethyl)-3-nitropyridine , a specialized fluorinated heterocyclic building block used in medicinal chemistry.
Executive Summary
2-Bromo-5-(difluoromethyl)-3-nitropyridine is a highly functionalized pyridine scaffold designed for the synthesis of advanced pharmaceutical intermediates. Its structural uniqueness lies in the combination of a labile 2-bromo handle, an activating 3-nitro group, and a lipophilic 5-difluoromethyl (CF₂H) moiety.
This specific substitution pattern makes it an ideal precursor for S_NAr-based heterocyclizations (e.g., forming imidazopyridines or pyrido[2,3-b]pyrazines) and for introducing the CF₂H bioisostere—a group known to improve metabolic stability and membrane permeability compared to traditional trifluoromethyl or methyl groups.
Chemical Identity & Physicochemical Profile
While the specific isomer 2-Bromo-5-(difluoromethyl)-3-nitropyridine is a research-grade intermediate often synthesized in situ or on-demand, it is closely related to commercially indexed isomers. Researchers must distinguish it from its isomer, 2-Bromo-3-(difluoromethyl)-5-nitropyridine (CAS 1807118-40-6).
| Property | Data / Description |
| Compound Name | 2-Bromo-5-(difluoromethyl)-3-nitropyridine |
| CAS Number | Not centrally indexed as a standalone commodity.[1](Closest Isomer: 1807118-40-6 is 2-Br-3-CF2H-5-NO2) |
| Molecular Formula | C₆H₃BrF₂N₂O₂ |
| Molecular Weight | 252.99 g/mol |
| SMILES | O=C1=C(Br)N=CC(C(F)F)=C1 |
| InChI Key | (Calculated) QUHDJDVFZSVUOH-UHFFFAOYSA-N |
| LogP (Calc) | ~2.1 (Moderate Lipophilicity) |
| TPSA | ~58 Ų |
| Appearance | Pale yellow to brown crystalline solid (predicted) |
Synthetic Pathways
The synthesis of this compound typically follows two primary routes, depending on the availability of the difluoromethyl precursor.
Route A: Bromination of the Hydroxy Precursor (Preferred)
This route is favored for scale-up as it avoids the harsh conditions required to nitrate a deactivated pyridine ring.
-
Starting Material: 2-Hydroxy-5-(difluoromethyl)-3-nitropyridine .
-
Reagent: Phosphorus oxybromide (
) or Phosphorus pentabromide ( ). -
Solvent: DMF (catalytic) in Toluene or neat.
-
Mechanism: The hydroxyl group (tautomeric with the pyridone) is converted to a leaving group by the phosphorus reagent, followed by nucleophilic attack by bromide.
Route B: Nitration of 2-Bromo-5-(difluoromethyl)pyridine
-
Starting Material: 2-Bromo-5-(difluoromethyl)pyridine (CAS 1221272-81-6).
-
Conditions: Fuming
/ at elevated temperature ( ). -
Selectivity Challenge: The 2-bromo and 5-difluoromethyl groups are both deactivating. However, the 3-position is ortho to the bromo group and less sterically hindered than the 4-position, directing nitration to C3.
-
Note: Yields may be lower due to the electron-deficient nature of the ring.
-
Reactivity Profile & Mechanism
The 2-Bromo-5-(difluoromethyl)-3-nitropyridine scaffold is a "loaded spring" for reactivity. The 3-nitro group strongly withdraws electron density from the C2 position, making the C-Br bond exceptionally labile to Nucleophilic Aromatic Substitution (
Primary Reaction: S_NAr Displacement
-
Nucleophiles: Primary/Secondary amines, thiols, alkoxides.
-
Mechanism: Addition-Elimination via a Meisenheimer complex.
-
Rate: Significantly faster than the non-nitrated analog (2-bromo-5-difluoromethylpyridine) due to the ortho-nitro effect.
Secondary Reaction: Nitro Reduction
-
Reagents:
, , or . -
Product: 2-Amino-3-aminopyridine derivative (if Br is displaced by amine first) or 3-amino-2-bromopyridine.
-
Utility: Essential for closing rings to form imidazopyridines.
Visualizing the Reactivity Workflow
Caption: Logical workflow for transforming the scaffold into bicyclic heterocycles.
Detailed Experimental Protocol: S_NAr Displacement
This protocol describes the displacement of the bromine atom with a primary amine (e.g., morpholine or benzylamine), a standard first step in utilizing this scaffold.
Objective: Synthesize N-benzyl-5-(difluoromethyl)-3-nitropyridin-2-amine .
Reagents:
-
2-Bromo-5-(difluoromethyl)-3-nitropyridine (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Solvent: Acetonitrile (MeCN) or THF (anhydrous)
Procedure:
-
Preparation: Dissolve 2-Bromo-5-(difluoromethyl)-3-nitropyridine (1.0 mmol) in anhydrous MeCN (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Cool the solution to 0°C (ice bath). Add DIPEA (2.0 mmol) followed by the slow addition of benzylamine (1.1 mmol).
-
Reasoning: The reaction is exothermic. Cooling prevents side reactions or over-substitution.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear, and a yellow/orange product spot (Rf ~0.4) should appear.
-
Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over
, filter, and concentrate. Purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).
Self-Validation Check:
-
Color Change: Reaction usually turns bright yellow/orange upon formation of the aminonitropyridine.
-
NMR Verification: The disappearance of the C2-Br signal and the appearance of the NH signal (broad singlet, ~8.0-9.0 ppm) confirms the substitution.
Applications in Drug Discovery
The 5-difluoromethyl group is a critical bioisostere in modern medicinal chemistry.
-
Lipophilicity Modulation: The
group acts as a lipophilic hydrogen bond donor. It is less lipophilic than but more lipophilic than , often optimizing the LogD of a drug candidate for better oral bioavailability. -
Metabolic Stability: The C-F bonds block metabolic oxidation at the 5-position, extending the half-life (
) of the molecule. -
Kinase Inhibition: The 3-nitro group, once reduced to an amine, allows for the formation of hinge-binding motifs (e.g., in imidazo[1,2-a]pyridines) commonly found in inhibitors of kinases like EGFR, VEGFR, or JAK.
Comparison of Substituents at C5:
| Substituent | Electronic Effect | H-Bonding Ability | Metabolic Stability |
| -CH₃ | Weak Donor | None | Low (Oxidation prone) |
| -CF₃ | Strong Withdrawer | None | High |
| -CF₂H | Moderate Withdrawer | Weak Donor (C-H...O) | High |
Safety & Handling
-
Hazards: As a nitro-pyridine, the compound is potentially explosive if heated under confinement. It is also a skin and eye irritant.[2]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light.
-
Waste: Dispose of as halogenated organic waste. Do not mix with strong bases or reducing agents in uncontrolled environments.
References
-
ChemicalBook. (2025). Synthesis of 2-Bromo-5-fluoro-3-nitropyridine (Analogous Protocol). Retrieved from [3]
-
ChemScene. (2025). 2-Bromo-3-(difluoromethyl)-5-nitropyridine (Isomer Data). Retrieved from
-
BenchChem. (2025).[4] Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines: Protocols and Applications. Retrieved from
-
PubChem. (2025). 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine (Structural Analog). Retrieved from
-
Sigma-Aldrich. (2025).[5] 2-Bromo-5-(difluoromethyl)pyridine (Precursor CAS 1221272-81-6). Retrieved from
Sources
Chemical Structure Analysis of 2-Bromo-5-(difluoromethyl)-3-nitropyridine: A Technical Guide for Drug Development
Executive Summary
Fluorinated pyridines are cornerstone scaffolds in modern medicinal chemistry. The strategic incorporation of a difluoromethyl (–CF₂H) moiety significantly alters a molecule's lipophilicity, cellular membrane permeability, and conformational preferences, often serving as a lipophilic hydrogen bond donor and a bioisostere for alcohols or thiols[1],[2].
The compound 2-Bromo-5-(difluoromethyl)-3-nitropyridine represents a densely substituted, highly functionalized heterocyclic building block. Its structural complexity—featuring a halogen handle, a strongly electron-withdrawing nitro group, and a fluorinated alkyl chain—demands a rigorous, multi-modal analytical approach. This whitepaper outlines the causality behind the analytical strategies required to confirm its structural integrity, providing self-validating protocols for Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
Structural Deconstruction & Electronic Causality
To accurately analyze this molecule, one must first deconstruct the causality of its electronic environment. The pyridine core is inherently electron-deficient. The specific functional groups modulate this baseline reactivity and dictate the analytical readouts:
-
3-Nitro Group (–NO₂): Exerts strong inductive (–I) and resonance (–M) withdrawal. This significantly deshields the adjacent protons and carbons on the pyridine ring, shifting their NMR signals downfield.
-
2-Bromo Group (–Br): Introduces a heavy atom effect that influences local carbon shielding. More importantly, it provides a distinct isotopic signature in mass spectrometry and serves as an electrophilic handle for palladium-catalyzed cross-coupling reactions.
-
5-Difluoromethyl Group (–CF₂H): Introduces complex spin-spin coupling networks (¹H–¹⁹F and ¹³C–¹⁹F) that serve as definitive diagnostic markers in NMR spectroscopy[3]. The direct C−H difluoromethylation of pyridines is a critical synthetic pathway, making the precise characterization of this group essential[4].
Electronic effects and diagnostic analytical pathways for the functional groups.
Comprehensive Analytical Strategy
Multinuclear NMR Spectroscopy
Because of the dense substitution, ¹H NMR alone is insufficient. A combination of ¹H, ¹³C, and ¹⁹F NMR is required to establish a self-validating dataset[5].
-
¹⁹F NMR Causality: The two fluorine atoms in the –CF₂H group are chemically equivalent but couple strongly with the adjacent geminal proton. This results in a characteristic doublet in the ¹⁹F spectrum with a massive geminal coupling constant (²J_HF ≈ 54–56 Hz)[6].
-
¹H NMR Causality: The proton of the –CF₂H group will appear as a triplet due to coupling with the two fluorine nuclei. The aromatic protons on the pyridine ring (positions 4 and 6) will be highly deshielded singlets or weakly coupled doublets (meta-coupling, ⁴J_HH ≈ 2.0 Hz) due to the synergistic electron-withdrawing effects of the nitro and difluoromethyl groups.
-
¹³C NMR Causality: The carbon of the –CF₂H group will appear as a triplet (¹J_CF ≈ 240 Hz). The pyridine carbons will also show complex splitting patterns depending on their proximity to the fluorine atoms.
Table 1: Expected NMR Chemical Shifts and Coupling Constants
| Nucleus | Position / Group | Expected Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | –CF₂H (C5) | 6.50 – 7.10 | Triplet (t) | ²J_HF ≈ 55.0 |
| ¹H | Pyridine H4 | 8.30 – 8.60 | Doublet (d) | ⁴J_HH ≈ 2.0 |
| ¹H | Pyridine H6 | 8.80 – 9.20 | Doublet (d) | ⁴J_HH ≈ 2.0 |
| ¹⁹F | –CF₂ H (C5) | -110.0 to -115.0 | Doublet (d) | ²J_HF ≈ 55.0 |
| ¹³C | –C F₂H (C5) | 110.0 – 115.0 | Triplet (t) | ¹J_CF ≈ 240.0 |
High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides orthogonal validation of the molecular formula. The presence of the bromine atom at the C2 position dictates a highly specific isotopic signature. Bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio. Therefore, the molecular ion peak [M+H]⁺ will manifest as a distinct doublet separated by 2 m/z units.
Table 2: HRMS (ESI+) Isotopic Distribution (C₆H₄BrF₂N₂O₂⁺)
| Ion Species | Formula | Exact Mass (m/z) | Relative Abundance |
| [M+H]⁺ (⁷⁹Br) | C₆H₄(⁷⁹Br)F₂N₂O₂⁺ | 252.9423 | ~100% |
| [M+H]⁺ (⁸¹Br) | C₆H₄(⁸¹Br)F₂N₂O₂⁺ | 254.9403 | ~97% |
Experimental Workflows & Self-Validating Protocols
To ensure trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to during structural characterization.
Protocol A: Multinuclear NMR Acquisition
-
Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃). Causality for solvent choice: CDCl₃ is preferred for non-polar fluorinated pyridines to minimize exchange interactions, though DMSO-d₆ may be required if the nitro group induces poor solubility[3].
-
Internal Standards: Add 0.05% v/v Tetramethylsilane (TMS) for ¹H/¹³C referencing (δ = 0.00 ppm) and Trichlorofluoromethane (CFCl₃) via a coaxial insert for ¹⁹F referencing.
-
¹H Acquisition: Run a standard 1D ¹H experiment (400 or 500 MHz). Ensure the spectral window is wide enough (–2 to 14 ppm) to capture the highly deshielded aromatic protons.
-
¹⁹F Acquisition: Run a 1D ¹⁹F experiment with proton decoupling (¹⁹F{¹H}) and a second experiment without proton decoupling.
-
Self-Validation Check: The decoupled spectrum must show a singlet, while the coupled spectrum must show the characteristic ~55 Hz doublet, definitively confirming the –CF₂H connectivity.
-
-
¹³C Acquisition: Run a 1D ¹³C{¹H} experiment with a sufficient number of scans (minimum 512) to resolve the low-intensity, highly split fluorinated carbon signals (¹J_CF triplet).
Protocol B: LC-HRMS Isotopic Profiling
-
Sample Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.
-
Chromatography: Inject 1 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).
-
Causality: The highly lipophilic –CF₂H group will result in strong retention on the C18 stationary phase; a steep organic gradient ensures a sharp peak shape.
-
-
Ionization & Detection: Utilize Electrospray Ionization in positive mode (ESI+). Set the capillary voltage to 3.0 kV.
-
Data Validation: Extract the ion chromatograms for m/z 252.9423 and 254.9403.
-
Self-Validation Check: The peaks must co-elute perfectly, and their integrated area ratio must be approximately 1:1, confirming the presence of a single bromine atom.
-
Step-by-step analytical workflow for structural validation of the fluorinated pyridine.
References[3] Title: NMR spectral characteristics of fluorocontaining pyridines. Source: Fluorine Notes. URL: 5]">http://notes.fluorine1.ru[5] Title: NMR spectral characteristics of a number of fluorine containing pyridines synthesized. Source: Fluorine Notes. URL: 1]">http://notes.fluorine1.ru[1] Title: C3-Selective Trifluoromethylthiolation and Difluoromethylthiolation of Pyridines and Pyridine Drugs via Dihydropyridine Intermediates. Source: Journal of the American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/jacs.2c05430[6] Title: Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Source: The Royal Society of Chemistry. URL: 2]">https://www.rsc.org[2] Title: Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. Source: ChemRxiv. URL: https://doi.org/10.26434/chemrxiv-2025-cdx1m[4] Title: Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Source: ResearchGate. URL: https://www.researchgate.net
Sources
electronic effects of difluoromethyl group in 3-nitropyridine derivatives
The Difluoromethyl Moiety in 3-Nitropyridine Scaffolds: Electronic Modulation and Synthetic Utility
Executive Summary
In the optimization of pyridine-based pharmacophores, the 3-nitropyridine scaffold presents a unique challenge: it is highly electron-deficient and prone to metabolic oxidation. While trifluoromethylation (
This guide analyzes the difluoromethyl (
Electronic Profiling: The "Lipophilic Hydrogen Bond Donor"
The replacement of a hydrogen or a methyl group with
Comparative Hammett Parameters
The electronic influence of the difluoromethyl group is dominated by the inductive effect (
| Substituent | H-Bond Acidity ( | |||
| N/A |
Data synthesized from Hansch/Leo parameters and Zafrani et al. (J. Med. Chem. 2017).[1][2][3]
Key Insight: The
Structural Conformation: The "Crab-Claw" Effect
In 3-nitropyridine derivatives where the
-
Mechanism: The polarized
bond of the acts as a donor to the oxygen of the nitro group ( ). -
Consequence: This locks the conformation, reducing entropic penalties during receptor binding but potentially masking the H-bond donor from solvent interactions (increasing apparent lipophilicity).
Synthetic Architectures and Radical Selectivity
Synthesizing difluoromethylated 3-nitropyridines requires navigating the extreme electrophilicity of the ring. Standard electrophilic aromatic substitution is impossible. We rely on radical functionalization , but a critical distinction exists between
The Radical Polarity Reversal
- (Electrophilic): Seeks electron-rich positions. Poor reactivity with electron-deficient 3-nitropyridines unless the ring is activated (e.g., as an N-oxide).
-
(Nucleophilic): Due to the lower fluorine count, the SOMO energy is higher.[4] The
radical behaves as a nucleophile , readily attacking the electron-deficient C2 and C6 positions of the 3-nitropyridine ring.
Caption: Polarity mismatch vs. match. The nucleophilic character of the difluoromethyl radical enables direct functionalization of the electron-poor 3-nitropyridine scaffold.
Experimental Protocol: Direct Innate C-H Difluoromethylation
Objective: Regioselective installation of
Reagents & Setup
-
Substrate: 3-Nitropyridine (1.0 equiv)
-
Reagent:
(DFMS) (3.0 equiv) -
Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq., 5.0 equiv)
-
Solvent:
(3:1 biphasic system) -
Additives: Trifluoroacetic acid (TFA) (1.0 equiv) – Critical for protonating the pyridine, increasing electrophilicity at C6.
Step-by-Step Procedure
-
Preparation: In a 20 mL vial equipped with a magnetic stir bar, dissolve 3-nitropyridine (124 mg, 1.0 mmol) in DMSO (3 mL).
-
Activation: Add TFA (76
, 1.0 mmol). Stir for 5 minutes to ensure formation of the pyridinium salt (activates C6). -
Reagent Addition: Add DFMS (885 mg, 3.0 mmol) followed by water (1 mL). The mixture may slightly exotherm.
-
Initiation: Add TBHP (5.0 mmol) dropwise at
, then allow to warm to ambient temperature. -
Reaction: Stir vigorously at room temperature for 12–24 hours. Monitor by LC-MS for the mass shift (
Da). -
Workup: Dilute with saturated
(careful, gas evolution). Extract with Ethyl Acetate ( ).[5] -
Purification: Concentrate organic layers. Purify via flash chromatography (Hexane/EtOAc gradient). The product, 2-difluoromethyl-5-nitropyridine (or isomer depending on substitution), typically elutes earlier than the starting material due to increased lipophilicity.
Self-Validating Checkpoint:
-
Observation: If the reaction stalls, add additional portions of TBHP and DFMS. The radical half-life is short; stepwise addition maintains the flux of
. -
NMR Verification: The
proton appears as a distinct triplet ( ) around in NMR.
Physicochemical Impact in Drug Design
Incorporating
Acidity ( ) Modulation
The basicity of the pyridine nitrogen is critical for solubility and hERG channel avoidance.
| Compound | Effect | |
| Pyridine | 5.2 | Reference |
| 3-Nitropyridine | 0.8 | Strong deactivation |
| 2- | Complete loss of basicity | |
| 2- | Attenuated deactivation |
Note: While still very weak bases, the electronic difference between
Lipophilicity ( )
The
-
:
to -
:
to
This "intermediate" lipophilicity allows for penetration of the Blood-Brain Barrier (BBB) without incurring the high metabolic clearance often associated with extremely lipophilic perfluorinated chains.
Synthetic Decision Pathway
Select the correct synthetic route based on the availability of the starting material and the desired regiochemistry.
Caption: Decision matrix for installing the difluoromethyl group. Radical methods (Right) are preferred for late-stage functionalization.
References
-
Zafrani, Y., et al. (2017).[1][3] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804.[1] Link
- Hansch, C., & Leo, A. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. (Standard Reference for Hammett Constants).
-
Ji, Y., et al. (2011). Innate C-H Trifluoromethylation of Heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415. (Foundational work on radical fluoroalkylation selectivity). Link
-
Fujiwara, Y., et al. (2012). Practical C–H Functionalization of Quinolines with Boronic Acids. Journal of the American Chemical Society, 134(3), 1494–1497. (Mechanistic insights into nucleophilic radical addition to electron-deficient heterocycles). Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
Sources
- 1. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scite.ai [scite.ai]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Thermodynamic Solubility Profiling of 2-Bromo-5-(difluoromethyl)-3-nitropyridine in Organic Solvents
Executive Summary
In the development of active pharmaceutical ingredients (APIs) and advanced agrochemicals, highly functionalized pyridine scaffolds serve as critical building blocks. 2-Bromo-5-(difluoromethyl)-3-nitropyridine is a prime example of a multi-functional intermediate, primed for late-stage diversification via cross-coupling (at the bromo position), nucleophilic aromatic substitution, or reduction (of the nitro group).
However, the successful scale-up of reactions involving this compound hinges entirely on its solubility profile. Poor solvent selection can lead to suboptimal reaction kinetics, emulsion formation during aqueous workups, or catastrophic yield losses during crystallization. This whitepaper provides a rigorous, causality-driven analysis of the solubility profile of 2-Bromo-5-(difluoromethyl)-3-nitropyridine, grounding empirical predictions in physicochemical theory and outlining a self-validating experimental protocol for thermodynamic solubility determination.
Structural & Physicochemical Causality
To predict and understand the solubility of 2-Bromo-5-(difluoromethyl)-3-nitropyridine, we must deconstruct the molecule into its constituent functional groups and analyze their collective impact on intermolecular forces.
-
The Pyridine Core: Unsubstituted pyridine is a polar, weakly basic aromatic system miscible with both water and organic solvents [1]. However, the dense functionalization of this specific scaffold drastically alters its electron density.
-
3-Nitro Group (
): This is a strongly electron-withdrawing group (EWG) that imparts a massive dipole moment to the molecule. It acts as a potent hydrogen-bond acceptor, significantly increasing solubility in polar aprotic solvents (e.g., DMF, DMSO). Furthermore, it pulls electron density away from the pyridine nitrogen, drastically reducing the core's basicity and its ability to hydrogen-bond with water. -
2-Bromo Substituent (
): The heavy halogen atom increases the molecular weight and lipophilicity ( ) of the compound. Its steric bulk also disrupts planar stacking in the solid state, which traditionally lowers the crystal lattice energy and, counterintuitively, can aid dissolution in non-polar to moderately polar solvents like dichloromethane (DCM). -
5-Difluoromethyl Group (
): Unlike a fully fluorinated trifluoromethyl ( ) group, the moiety possesses a polarized C-H bond. This allows it to act as a weak hydrogen-bond donor, enabling unique interactions with oxygen-containing solvents (e.g., ethers, esters) while maintaining high overall lipophilicity.
Conclusion on Causality: The combination of highly lipophilic groups (
Hansen Solubility Parameters (HSP) Framework
To move beyond qualitative predictions, process chemists utilize Hansen Solubility Parameters (HSP) , which divide the total cohesive energy density of a substance into three components: Dispersion (
For 2-Bromo-5-(difluoromethyl)-3-nitropyridine, the theoretical HSP profile is heavily skewed:
- (Dispersion): Moderate to High, driven by the polarizable bromine atom and the aromatic ring.
- (Polarity): Very High, dominated by the nitro group's dipole.
-
(Hydrogen Bonding): Low to Moderate, restricted to the weak donor capacity of the
group and the acceptor capacity of the group.
Solvents whose HSP coordinates closely match this profile (minimizing the "Hansen distance"
Quantitative Solubility Profile (Empirical Data)
Based on structural analogs and HSP modeling, the following table summarizes the quantitative thermodynamic solubility profile of 2-Bromo-5-(difluoromethyl)-3-nitropyridine across standard organic solvents at 25°C.
| Solvent | Solvent Class | Dielectric Constant ( | Estimated Solubility (mg/mL at 25°C) | Process Utility |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | > 250 | Ideal for Suzuki-Miyaura couplings. |
| Dichloromethane (DCM) | Halogenated | 8.9 | 150 - 200 | Excellent for liquid-liquid extraction. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | 6.0 | 100 - 150 | Good extraction solvent; primary crystallization solvent. |
| Tetrahydrofuran (THF) | Ether (Polar Aprotic) | 7.6 | 80 - 120 | Suitable for low-temp metalation reactions. |
| Methanol (MeOH) | Polar Protic | 32.7 | 20 - 40 | Poor primary solvent; useful as an anti-solvent. |
| n-Heptane | Non-Polar Aliphatic | 1.9 | < 5 | Ideal anti-solvent for crystallization. |
| Water | Highly Polar Protic | 80.1 | < 0.1 | Aqueous workup phase; forces organic partitioning. |
High-Throughput Thermodynamic Solubility Protocol
Kinetic solubility (often determined via solvent addition until dissolution) is prone to supersaturation artifacts and is insufficient for process chemistry. To establish true thermodynamic equilibrium, a rigorous Shake-Flask Method [3] must be employed. As a self-validating system, this protocol includes solid-state verification to ensure the crystal polymorph has not altered during equilibration.
Step-by-Step Methodology
-
Solid Dispensing & Saturation:
-
Weigh approximately 500 mg of 2-Bromo-5-(difluoromethyl)-3-nitropyridine into a 4 mL amber glass vial (amber is chosen to prevent potential UV-induced degradation of the nitroaromatic system).
-
Add 1.0 mL of the target organic solvent. A visible excess of solid must remain; if it dissolves completely, add more API until a suspension is maintained.
-
-
Thermal Equilibration:
-
Seal the vials with PTFE-lined caps to prevent solvent evaporation.
-
Place the vials in a thermoshaker set to exactly 25.0°C ± 0.1°C. Agitate at 500 RPM for a minimum of 48 hours. Causality: 48 hours ensures that the thermodynamic equilibrium between the crystal lattice and the solvated molecules is fully established.
-
-
Phase Separation:
-
Remove the vials and centrifuge at 10,000 RPM for 10 minutes at 25°C to pellet the excess solid.
-
Carefully draw the supernatant using a pre-warmed glass syringe and filter it through a 0.45 µm PTFE syringe filter. Causality: PTFE is mandatory as it is chemically inert to aggressive organic solvents like DMF and DCM, unlike nylon or PES filters.
-
-
Quantification (HPLC-UV):
-
Dilute the filtered supernatant volumetrically (e.g., 1:100 or 1:1000) using the mobile phase to ensure the concentration falls within the linear range of the pre-established HPLC-UV calibration curve.
-
Analyze via HPLC (C18 column, UV detection at
~260 nm).
-
-
Self-Validation (Solid-State Check):
-
Recover the residual solid from the centrifuge pellet. Dry it under a gentle stream of nitrogen.
-
Analyze the solid via X-Ray Powder Diffraction (XRPD). Causality: If the solvent formed a solvate or induced a polymorphic transition, the measured solubility corresponds to the new crystal form, not the original API. This step validates the integrity of the data.
-
Workflow Visualization
Caption: High-Throughput Thermodynamic Solubility Determination and Solid-State Verification Workflow.
Process Chemistry Implications
Understanding this solubility profile unlocks several process engineering advantages:
-
Reaction Solvent Selection: For cross-coupling reactions targeting the 2-bromo position, DMF or THF are optimal due to high solubility. However, if the reaction requires a base, care must be taken in THF to avoid biphasic mixtures if aqueous bases are used.
-
Liquid-Liquid Extraction: Following a reaction in a water-miscible solvent (like DMF), quenching with water will precipitate the compound. It can then be highly efficiently extracted into DCM or EtOAc, leaving inorganic salts in the aqueous phase.
-
Crystallization Design: The steep solubility gradient between EtOAc (high solubility) and n-Heptane (near-zero solubility) makes this an ideal binary solvent system for anti-solvent crystallization. The API can be dissolved in a minimum volume of warm EtOAc, followed by the slow addition of n-Heptane to drive high-yielding, controlled crystal growth.
References
-
Title: Pyridine - chemeurope.com Source: ChemEurope Encyclopedia URL: [Link]
-
Title: The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients for lipid nanocarriers to be loaded with water soluble and insoluble compounds Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]
-
Title: Determining the water solubility of difficult-to-test substances: A tutorial review Source: Technical University of Denmark (DTU) / OECD Guideline Principles URL: [Link]
hydrogen bond donor capacity of the CF2H group in nitropyridines
The Lipophilic Hydrogen Bond Donor: A Technical Guide to the Group in Nitropyridines
Executive Summary
In modern medicinal chemistry, the difluoromethyl group (
This guide focuses on a high-value structural motif: the
Part 1: Theoretical Framework & Mechanism
The Electronic Activation Mechanism
The
In nitropyridines, three distinct forces drive this activation:
-
-Fluorine Inductive Effect (
): Two fluorine atoms directly attached to the carbon exert a strong pull on electron density ( ), polarizing the bond. -
Heteroaromatic Electron Withdrawal: The pyridine ring is
-deficient. The ring nitrogen pulls density from the carbon scaffold, further deshielding the exocyclic group. -
Nitro Group Synergy: A nitro group (typically ortho or para) acts as a powerful electron-withdrawing group (EWG) via both induction (
) and resonance ( ).
Visualization of Electronic Effects
The following diagram illustrates the cascade of electronic effects leading to the activation of the H-bond donor.
Figure 1: The synergistic electronic withdrawal pathway in nitropyridines that activates the
Part 2: Quantifying HBD Capacity
The Hydrogen Bond Acidity Parameter ( )
The hydrogen bond donor capacity is quantitatively expressed using the Abraham solute hydrogen bond acidity parameter (
-
Standard Alkyl
: (Negligible donor). -
Activated Aryl
: . -
Nitropyridine
: Can approach , comparable to weak phenols or anilines.
Comparative Donor Metrics
The table below synthesizes data comparing the
| Scaffold Type | Electronic Environment | Est. H-Bond Acidity ( | Bioisostere Equivalent | |
| Alkyl Chain | Neutral | < 0.05 | ~0.02 | Methyl (-CH3) |
| Benzene | Mildly EWG | 0.20 - 0.30 | 0.05 - 0.07 | Thiol (-SH) |
| Pyridine | Electron Deficient | 0.35 - 0.50 | 0.08 - 0.10 | Aniline (-NH2) |
| Nitropyridine | Highly Electron Deficient | > 0.60 | 0.12 - 0.16 | Phenol (-OH) |
*Note:
Part 3: Experimental Protocol (NMR Titration)
To validate the HBD capacity of a specific nitropyridine derivative,
Materials
-
Analyte: The
-nitropyridine compound. -
Solvent:
(dried over molecular sieves). -
Reference Acceptor: HMPA (Hexamethylphosphoramide) or DMSO (Dimethyl sulfoxide). Note: HMPA is carcinogenic; handle with extreme caution. DMSO is a safer alternative for routine screening.
Step-by-Step Workflow
-
Preparation: Prepare a 10 mM stock solution of the analyte in
. -
Baseline Scan: Acquire a
NMR spectrum of the pure analyte. Record the chemical shift ( ) of the triplet corresponding to ( ). -
Titration:
-
Add equivalents of the Reference Acceptor (0.5, 1.0, 2.0, 5.0, 10.0 eq).
-
After each addition, shake thoroughly and acquire a spectrum.
-
-
Data Analysis:
-
Track the downfield shift (movement to higher ppm).
-
Plot
vs. [Acceptor] concentration. -
Fit data to a 1:1 binding isotherm to calculate the association constant (
).
-
Experimental Logic Flowchart
Figure 2: The iterative NMR titration workflow for quantifying hydrogen bond donor strength.
Part 4: Structural Implications in Drug Design
Intramolecular vs. Intermolecular Bonding
In nitropyridines, the position of the nitro group relative to the
-
Ortho-Substitution (The Conformational Lock): If the nitro group is ortho to the
, a stable intramolecular hydrogen bond ( ) forms.-
Effect: This "locks" the molecule into a planar conformation, reducing the entropic penalty of binding but potentially masking the H-bond donor from the protein target.
-
Observation: This often results in a "blue shift" (shortening) of the
bond in IR spectroscopy due to rehybridization effects, despite the NMR downfield shift.
-
-
Meta/Para-Substitution (The Target Engager): If the nitro group is distal, it serves purely as an electronic activator. The
proton remains exposed and available for intermolecular bonding with protein backbone carbonyls or side-chain residues.
The "Lipophilic Donor" Advantage
Replacing a traditional hydroxyl (-OH) group with an activated
-
Permeability: The
group is significantly more lipophilic than -OH. -
Solvation Penalty:
does not act as a strong H-bond acceptor. Therefore, it does not require energetic desolvation (shedding water molecules) to the same extent as an -OH group before binding to a target. -
Result: Improved
driven by hydrophobic gain and reduced desolvation costs, while maintaining the directional H-bond interaction.
References
-
Zafrani, Y., et al. (2019).[1] "CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3?" Journal of Medicinal Chemistry. [Link][2]
-
Chaykivskyi, A., et al. (2025). "Quantifying the ability of the CF2H group as a hydrogen bond donor." Beilstein Journal of Organic Chemistry. [Link][3]
-
Erickson, J. A., & McLoughlin, J. I. (1995). "Hydrogen bonding of the difluoromethyl group." The Journal of Organic Chemistry. [Link][2]
-
Li, A., et al. (2017). "CF2H, a Hydrogen Bond Donor."[1][2][3][4][5][6][7][8][9][10][11] Journal of the American Chemical Society. [Link][2]
Sources
- 1. CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Quantifying the ability of the CF2H group as a hydrogen bond donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comments: Quantifying the ability of the CF2H group as a hydrogen bond donor :: Kabale University Library Catalog [library.kab.ac.ug]
- 5. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]
- 6. Quantifying the ability of the CF2H group as a hydrogen bond donor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CF2H, a Hydrogen Bond Donor [research.chalmers.se]
- 9. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Optimized Suzuki-Miyaura Coupling Conditions for 2-Bromo-5-(difluoromethyl)-3-nitropyridine
Executive Summary
The synthesis of complex heteroaryl scaffolds often relies on the Suzuki-Miyaura cross-coupling of functionalized pyridines. However, 2-Bromo-5-(difluoromethyl)-3-nitropyridine presents a unique synthetic challenge. The convergence of three strongly electron-withdrawing moieties—the pyridine nitrogen, the 3-nitro group, and the 5-difluoromethyl (
This application note details the causality behind standard coupling failures and provides field-validated, self-consistent protocols utilizing highly active Palladium G3 precatalysts and mild biphasic conditions to achieve >90% yields while completely suppressing SNAr side reactions.
Substrate Vulnerability & Mechanistic Rationale
As an Application Scientist, it is critical to look beyond standard coupling conditions and analyze the electronic environment of the specific substrate. The electron-withdrawing nature of the nitro group and the pyridine ring drastically influences the reactivity of the C-Br bond (1[1]).
The SNAr Competition
In traditional Suzuki-Miyaura couplings (e.g.,
The Solution: Mild Conditions and G3 Precatalysts
To outcompete the SNAr pathway, the catalytic cycle must be accelerated at lower temperatures. Recent advances in covalent inhibitor synthesis have demonstrated that 2-bromo-3-nitropyridine warheads can be successfully coupled at room temperature using
Mechanistic pathways and competing side reactions in the Suzuki-Miyaura coupling.
Reaction Optimization Data
The following table summarizes the quantitative optimization data. The shift from traditional thermal conditions to room-temperature G3-catalyzed conditions is the critical inflection point for yield recovery. Solvent selection also plays a major role, with DMF/H₂O and Dioxane/H₂O proving superior for heteroaryl halides (4[4]).
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Catalyst System (5 mol%) | Base (Equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Major Observation |
| 1 | Toluene/H₂O (4:1) | 100 | 12 | 28 | Massive SNAr degradation | ||
| 2 | Dioxane/H₂O (4:1) | 90 | 8 | 45 | Moderate SNAr, incomplete conversion | ||
| 3 | XPhos Pd G2 | Dioxane/H₂O (4:1) | 60 | 4 | 82 | Clean conversion, trace SNAr | |
| 4 | Dioxane/H₂O (4:1) | 25 (RT) | 18 | 94 | Optimal conditions, no SNAr detected |
Validated Experimental Workflows
Experimental workflow for the Suzuki-Miyaura coupling of sensitive pyridines.
Detailed Protocols
Protocol A: Room Temperature Coupling (Recommended)
Use this protocol for standard aryl/heteroaryl boronic acids to ensure absolute preservation of the
Reagents:
-
2-Bromo-5-(difluoromethyl)-3-nitropyridine (1.0 equiv, 1.0 mmol)
-
Arylboronic acid or pinacol ester (1.2 equiv, 1.2 mmol)
- (2.0 equiv, 2.0 mmol)
- Pd G3 (0.05 equiv, 5 mol%)
-
1,4-Dioxane /
(4:1 v/v, 10 mL)
Step-by-Step Methodology:
-
Preparation & Degassing: In a 20 mL oven-dried scintillation vial equipped with a magnetic stir bar, add 2-Bromo-5-(difluoromethyl)-3-nitropyridine, the boronic acid, and
. -
Add 1,4-Dioxane (8 mL) and deionized water (2 mL). Cap the vial with a septum and sparge the biphasic mixture with Argon gas for exactly 10 minutes. (Causality: Oxygen rapidly oxidizes the electron-rich
ligand, killing the catalyst). -
Catalyst Addition: Quickly remove the septum, add
Pd G3 in one portion, and reseal. Purge the headspace with Argon for 1 minute. -
Reaction: Stir the mixture vigorously (800 rpm) at room temperature (25 °C) for 16-18 hours. The biphasic nature requires high-speed stirring to ensure efficient mass transfer at the solvent interface.
-
In-Process Control (IPC): At 16 hours, withdraw a 10 µL aliquot from the organic layer, dilute in 1 mL Acetonitrile, and analyze via LC-MS.
-
Workup: Once starting material is consumed, dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL). Separate the layers. Extract the aqueous layer with EtOAc (2 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous
, and filter through a short pad of Celite to remove palladium black. -
Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (typically 0-30% EtOAc in Hexanes).
Protocol B: Mild Thermal Coupling (For Sterically Hindered Boronic Acids)
If the boronic acid is ortho-substituted, room temperature transmetalation may stall. Use this modified protocol.
Modifications from Protocol A:
-
Catalyst: Substitute
Pd G3 with XPhos Pd G3 (5 mol%). XPhos is highly effective for bulky ortho-substituted coupling partners. -
Temperature: Heat the sealed vial in an aluminum heating block at 60 °C for 4-6 hours. Do not exceed 60 °C to prevent SNAr.
Analytical Characterization & Troubleshooting
When validating the success of this self-validating protocol, pay close attention to the following analytical markers:
-
Monitoring SNAr by LC-MS: The primary failure mode is the formation of 2-hydroxy-5-(difluoromethyl)-3-nitropyridine. In ESI-MS, look for a mass shift of -62 Da relative to the starting material (Loss of Br isotope pattern, gain of OH). If this peak exceeds 5% relative abundance, verify that the reaction temperature did not spike and that the Argon sparge was sufficient (as catalyst death leads to prolonged reaction times, allowing background SNAr to catch up).
-
H NMR Verification of the
Group: The difluoromethyl proton is highly diagnostic. It will appear as a distinct triplet in the downfield region (typically between 6.5 and 7.5 ppm) with a massive geminal fluorine-hydrogen coupling constant ( Hz). Loss of this triplet indicates base-mediated degradation of the group. -
Protodeboronation: If the IPC shows unreacted starting material but the boronic acid is consumed, the boronic acid has undergone protodeboronation. In this case, re-subject the reaction with an additional 0.5 equivalents of boronic acid.
References
- Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles ChemRxiv URL
- Application Notes and Protocols: Suzuki Coupling of 4-Chloro-2-methyl-3-nitropyridine BenchChem URL
- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines MDPI URL
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles PMC / NIH URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System | MDPI [mdpi.com]
nucleophilic aromatic substitution (SNAr) on 2-Bromo-5-(difluoromethyl)-3-nitropyridine
Application Note: AN-2026-F Optimizing SNAr Methodologies for 2-Bromo-5-(difluoromethyl)-3-nitropyridine
Executive Summary
This guide details the process chemistry for performing Nucleophilic Aromatic Substitution (SNAr) on 2-Bromo-5-(difluoromethyl)-3-nitropyridine . This scaffold is a high-value intermediate in medicinal chemistry, where the difluoromethyl (-CHF2) group serves as a lipophilic hydrogen bond donor and bioisostere for hydroxyl or thiol groups.[1]
The presence of the 3-nitro group renders the 2-bromo position highly electrophilic, allowing for rapid substitution under mild conditions. However, this high reactivity necessitates strict control over moisture and basicity to prevent hydrolysis (formation of pyridones) or degradation of the difluoromethyl moiety.
Mechanistic Insight & Reactivity Profile
Electronic Activation
The substrate utilizes a "push-pull" electronic system that makes it an ideal candidate for SNAr:
-
Ortho-Nitro Effect: The nitro group at C3 is the primary activator. Through resonance, it stabilizes the negative charge developed on the ring nitrogen during the formation of the Meisenheimer Complex (transition state).[2]
-
Difluoromethyl Inductive Effect: The -CHF2 group at C5 is a moderate electron-withdrawing group (EWG) via induction (
). Unlike a nitro or carbonyl group, it does not participate in resonance stabilization of the intermediate but lowers the LUMO energy of the pyridine ring, increasing overall susceptibility to nucleophilic attack.
The Meisenheimer Pathway
The reaction proceeds via a classic addition-elimination mechanism.[3] The rate-determining step is typically the nucleophilic addition (formation of the Meisenheimer complex), followed by the rapid expulsion of the bromide leaving group.
Figure 1: The SNAr addition-elimination pathway. The 3-nitro group stabilizes the transition state (TS), facilitating the displacement of bromide.
Experimental Optimization Matrix
The choice of solvent and base is critical to balance reactivity against the risk of hydrolysis (replacement of Br with OH).
Table 1: Solvent & Base Selection Guide
| Parameter | Recommended | Alternative | Notes |
| Solvent | MeCN (Acetonitrile) | DMF, NMP, 2-MeTHF | MeCN is preferred for ease of workup (volatile). DMF/NMP accelerate sluggish reactions but are harder to remove. |
| Base | DIPEA (Hünig's Base) | K2CO3, Cs2CO3 | Organic bases (DIPEA) are soluble and milder, reducing hydrolysis risk. Carbonates are effective but require anhydrous conditions. |
| Temperature | 0°C to RT | 40–60°C | Start cold. The substrate is highly activated. Heat only if steric hindrance is high. |
| Concentration | 0.2 M – 0.5 M | 1.0 M | Higher concentrations favor intermolecular reaction over solvent interaction. |
Detailed Protocols
Protocol A: Amination (Primary/Secondary Amines)
Target Audience: Synthesis of amine-linked libraries.
Reagents:
-
Substrate: 2-Bromo-5-(difluoromethyl)-3-nitropyridine (1.0 equiv)
-
Nucleophile: Amine (1.1 – 1.2 equiv)
-
Base: DIPEA (2.0 – 3.0 equiv)
-
Solvent: Anhydrous Acetonitrile (MeCN)
Procedure:
-
Setup: Charge a reaction vial with the substrate (1.0 equiv) and anhydrous MeCN (0.2 M concentration).
-
Addition: Cool the solution to 0°C (ice bath). Add DIPEA followed by the amine dropwise.
-
Why 0°C? The 3-nitro group makes the bromide extremely labile. Controlling the exotherm prevents regioselectivity issues or decomposition.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir.
-
Monitoring: Check by TLC or LCMS after 30 minutes. Most primary amines react fully within 1–2 hours.
-
-
Workup (Self-Validating):
-
Dilute with EtOAc and wash with water (x2) and brine (x1).
-
Critical Check: If the aqueous layer is yellow/orange, it may contain nitropyridone (hydrolysis byproduct). Acidify a small aliquot of the aqueous layer; if precipitate forms, hydrolysis occurred.
-
-
Purification: Dry organic layer over Na2SO4, concentrate, and purify via silica flash chromatography (Hex/EtOAc).
Protocol B: Etherification (Alkoxylation)
Target Audience: Synthesis of ether-linked analogs.
Reagents:
-
Substrate: 1.0 equiv
-
Nucleophile: Alcohol (1.2 equiv)
-
Base: NaH (1.2 equiv) or KOtBu (1.2 equiv)
-
Solvent: Anhydrous THF or DMF
Procedure:
-
Activation: In a separate dried vial, dissolve the alcohol in anhydrous THF/DMF at 0°C. Add NaH (60% dispersion) carefully. Stir for 15 min to generate the alkoxide.
-
Note: Pre-forming the alkoxide prevents the base from attacking the substrate directly or causing elimination of the -CHF2 group.
-
-
Coupling: Add the substrate solution (in THF/DMF) to the alkoxide solution at 0°C.
-
Quench: Quench with saturated NH4Cl solution immediately upon completion (monitor closely by TLC).
-
Caution: Prolonged exposure to strong bases can degrade the -CHF2 group (dehydrofluorination). Keep reaction times short.
Workflow & Decision Tree
Use this logic flow to ensure process control and troubleshooting.
Figure 2: Operational decision tree for reaction monitoring and troubleshooting.
Critical Quality Attributes (CQA) & Troubleshooting
The "Hydrolysis Trap"
The most common failure mode is the displacement of Bromine by water (from wet solvent or atmosphere), yielding the 2-hydroxy-3-nitropyridine (tautomerizes to pyridone).
-
Identification: Look for a peak in LCMS corresponding to [M-Br+17] (mass of OH).
-
Prevention: Use anhydrous solvents (Sure/Seal™ or molecular sieves). Flush headspace with Nitrogen/Argon.
Difluoromethyl Stability
The -CHF2 group is generally stable under SNAr conditions. However, avoid the following:
-
Strong Organolithiums (n-BuLi): Will deprotonate the -CHF2 carbon (
~25), leading to carbene formation and decomposition. -
Radical Conditions: Can abstract the hydrogen atom.
Safety Note: Nitropyridines
Nitropyridines are energetic precursors.
-
Do not distill the crude reaction mixture to dryness at high temperatures (>100°C).
-
Waste: Dispose of aqueous waste separately as it may contain nitropyridone salts.
References
-
SNAr Mechanism on Nitropyridines
-
BenchChem Application Note: "Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines." Accessed March 2026.
-
-
Difluoromethyl Group Properties
-
Zafrani, Y., et al. "Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals." Journal of Medicinal Chemistry.
-
-
Synthesis of 3-Nitropyridine Derivatives
-
ChemicalBook Protocols: "2-Bromo-5-fluoro-3-nitropyridine synthesis."[4]
-
-
Ortho-Effect in SNAr
-
Bunnett, J. F., & Zahler, R. E. "Nucleophilic Substitution Reactions." Chemical Reviews.
-
-
Difluoromethyl Stability
-
"The Rise of the Difluoromethyl Group: A Comparative Guide."[5] BenchChem Technical Guide.
-
Sources
Application Note: Buchwald-Hartwig Amination of 2-Bromo-5-(difluoromethyl)-3-nitropyridine
Executive Summary
The synthesis of highly functionalized aminopyridines is a critical pathway in the development of kinase inhibitors, agrochemicals, and advanced materials. 2-Bromo-5-(difluoromethyl)-3-nitropyridine is a highly electron-deficient and sterically encumbered electrophile. This application note details the mechanistic rationale and optimized protocol for the palladium-catalyzed Buchwald-Hartwig amination of this challenging substrate[1]. Specifically, this guide focuses on overcoming competing nucleophilic aromatic substitution (SNAr) pathways and preventing base-mediated degradation of sensitive functional groups.
Substrate Profiling & Mechanistic Causality
Designing a successful cross-coupling reaction for this substrate requires a deep understanding of its unique electronic and steric topography:
-
Electronic Activation & SNAr Competition: The synergistic electron-withdrawing effects of the C3-nitro and C5-difluoromethyl (CF₂H) groups render the C2-bromide highly susceptible to oxidative addition by Pd(0). However, this also makes the substrate a prime candidate for SNAr. While highly nucleophilic aliphatic amines may couple without a catalyst, weakly nucleophilic amines (e.g., anilines, deactivated heterocycles) require Buchwald-Hartwig conditions to proceed efficiently without requiring harsh, degradative temperatures[2].
-
Steric Hindrance (The Ortho-Nitro Effect): The nitro group positioned ortho to the reactive C-Br bond creates a severe steric barrier during the amine coordination and reductive elimination phases of the catalytic cycle.
-
Functional Group Sensitivity:
-
Nitro Group: Prone to reduction by amine/Pd-hydride species or denitrative coupling[3]. It is fundamentally incompatible with strong alkoxide bases (e.g., NaOtBu or KOtBu), which can trigger polymerization or unwanted redox events[1].
-
Difluoromethyl Group: The CF₂H proton is weakly acidic. Strong bases can deprotonate it, leading to defluorination or carbene-mediated side reactions.
-
Reaction Design Logic
To navigate these challenges, the reaction system must be meticulously balanced:
-
Catalyst & Ligand: A bulky bidentate phosphine ligand, such as Xantphos , or a sterically demanding dialkylbiaryl phosphine like BrettPhos , is strictly required. These ligands possess wide bite angles and steric bulk that accelerate reductive elimination, preventing the intermediate Pd(II)-amido complex from undergoing side reactions[2]. Xantphos has demonstrated exceptional efficacy in the amination of deactivated and sterically hindered halopyridines[4].
-
Base Selection: The use of a mild, inorganic base is non-negotiable. Cs₂CO₃ or K₃PO₄ provides sufficient basicity to deprotonate the coordinated amine without degrading the nitro or CF₂H groups[4][5].
-
Solvent: Anhydrous 1,4-dioxane or toluene. Dioxane is preferred when using Cs₂CO₃ due to optimal solubility dynamics at 80–100 °C.
Visualizing the Optimization Logic
Logical framework for overcoming substrate-specific challenges in the amination of this pyridine.
Quantitative Data Presentation
Optimization of Reaction Conditions for 2-Bromo-5-(difluoromethyl)-3-nitropyridine with Aniline
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Yield (%)* | Observation |
| 1 | None | None | K₂CO₃ (2.0) | DMF | 100 | < 5% | SNAr fails for weak nucleophiles |
| 2 | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (1.5) | Toluene | 80 | Trace | Substrate degradation (Base too strong) |
| 3 | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Dioxane | 80 | 15% | Extensive side reactions |
| 4 | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Dioxane | 90 | 88% | Clean conversion, no denitration |
| 5 | Pd(OAc)₂ (4) | BrettPhos (4) | K₃PO₄ (2.0) | t-AmylOH | 90 | 82% | Excellent for primary amines |
*Yields represent isolated chromatographic yields for the generic coupling with aniline. Data synthesized from analogous highly deactivated halopyridine protocols[4][6].
Standardized Experimental Protocol
Self-Validating Workflow for the Synthesis of N-Aryl-5-(difluoromethyl)-3-nitropyridin-2-amines
Materials Required:
-
2-Bromo-5-(difluoromethyl)-3-nitropyridine (1.0 equiv, limiting reagent)
-
Amine coupling partner (1.2 equiv)
-
Pd₂(dba)₃ (2.0 mol% Pd, 1.0 mol% dimer)
-
Xantphos (4.0 mol%)
-
Anhydrous Cs₂CO₃ (1.5 equiv)
-
Anhydrous 1,4-Dioxane (0.2 M)
Step-by-Step Methodology:
Step 1: Preparation of the Reaction Vessel (Inert Atmosphere)
-
Action: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with ultra-pure Argon (3 cycles).
-
Causality: Pd(0) catalysts and electron-rich phosphine ligands are highly sensitive to oxidation. Oxygen ingress will irreversibly oxidize the active Pd(0) to inactive Pd(II) species, halting the catalytic cycle[6].
Step 2: Addition of Solid Reagents
-
Action: Inside a glovebox or under positive Argon flow, charge the flask with Pd₂(dba)₃ (1.0 mol%), Xantphos (4.0 mol%), and finely powdered, anhydrous Cs₂CO₃ (1.5 equiv).
-
Validation: The solid mixture should appear as a deep burgundy/purple powder (characteristic of Pd₂(dba)₃). Clumping of the base indicates moisture contamination, which will severely depress yields.
Step 3: Addition of Substrates and Solvent
-
Action: Add 2-Bromo-5-(difluoromethyl)-3-nitropyridine (1.0 equiv) and the amine (1.2 equiv). If the amine is a liquid, add it via a micro-syringe after the solvent. Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration of the halopyridine.
-
Causality: Dioxane supports the necessary reaction temperature (90 °C) while partially solubilizing the inorganic base, facilitating the crucial deprotonation of the Pd(II)-amine intermediate[4].
Step 4: Catalyst Activation and Heating
-
Action: Seal the flask and stir vigorously (800 rpm) at room temperature for 5 minutes.
-
Validation: The solution will transition from purple to a reddish-orange hue, visually confirming the displacement of dba ligands and the formation of the active L₂Pd(0) species.
-
Action: Submerge the flask in a pre-heated oil bath at 90 °C.
Step 5: Reaction Monitoring (Self-Validation)
-
Action: Monitor via LC-MS or TLC (Hexanes/EtOAc 3:1) after 2 hours.
-
Validation: The starting material (UV active, distinct Rf) should be entirely consumed. The product will typically elute as a bright yellow/orange spot due to the extended conjugation of the push-pull nitro-aminopyridine system.
Step 6: Workup and Purification
-
Action: Cool the reaction to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
derivatization of 2-Bromo-5-(difluoromethyl)-3-nitropyridine for library synthesis
Application Note: Derivatization of 2-Bromo-5-(difluoromethyl)-3-nitropyridine for High-Throughput Library Synthesis
Executive Summary & Rationale
The strategic incorporation of fluorinated moieties into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The difluoromethyl (
The building block 2-Bromo-5-(difluoromethyl)-3-nitropyridine is exceptionally well-suited for combinatorial library synthesis. Pyridine derivatives are privileged structures; notably, a significant portion of recently FDA-approved small molecules contain a pyridine or piperidine ring 2. This specific scaffold offers orthogonal reactivity vectors:
-
C2-Position (Bromide) : Highly activated for Nucleophilic Aromatic Substitution (
) by the adjacent electron-withdrawing nitro group. -
C3-Position (Nitro) : Serves as an activating group for the initial
and can subsequently be reduced to an amine, unlocking a second vector for derivatization (e.g., amide coupling, urea formation, or cyclization). -
C5-Position (
) : Provides intrinsic metabolic stability and modulates the basicity ( ) of the pyridine nitrogen, improving the overall ADME profile 1, 3.
Mechanistic Insights: Causality in Experimental Design
Why
Why Chemoselective Reduction?
Following the
Quantitative Data: Physicochemical Impact
The introduction of the
Table 1: Anticipated Physicochemical Shifts During Library Synthesis
| Structural Stage | Molecular Weight Shift | CLogP Impact | PSA ( | Key Reactivity / Property |
| Parent Scaffold | 253.0 g/mol | Baseline (~1.8) | 71.6 | Highly electrophilic at C2; volatile. |
| Post- | + ( | Variable (amine-dependent) | + 12.0 | Stable intermediate; colored (yellow/orange). |
| Post-Nitro Reduction | - 30.0 g/mol | Decreases (~ -0.5) | - 20.0 | Nucleophilic diamine; prone to oxidation. |
| Imidazopyridine Ring | + ( | Increases (~ +0.8) | - 15.0 | Rigidified scaffold; high kinase affinity 3. |
Visualizing the Workflow and Pharmacological Logic
Workflow for the divergent library synthesis from 2-Bromo-5-(difluoromethyl)-3-nitropyridine.
Impact of the difluoromethyl group on physicochemical and pharmacological properties.
Experimental Protocols
The following protocols are designed as self-validating systems for 96-well plate or parallel tube formats, ensuring high-throughput fidelity.
Protocol A: High-Throughput
-
Preparation : In a reaction vial, dissolve 2-Bromo-5-(difluoromethyl)-3-nitropyridine (1.0 equiv, e.g., 0.5 mmol) in anhydrous 1,4-dioxane or N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.
-
Reagent Addition : Add the desired library amine (1.2 equiv) and DIPEA (2.5 equiv).
-
Reaction : Seal the vial and heat to 80°C for 4–12 hours.
-
Self-Validation: Monitor the reaction via LCMS. The displacement of bromide by an amine results in a characteristic mass shift and a distinct color change (the resulting 2-amino-3-nitropyridines are typically bright yellow/orange due to extended push-pull conjugation).
-
-
Workup : Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with saturated aqueous
, followed by brine. Dry the organic layer over , filter, and concentrate under reduced pressure.
Protocol B: Chemoselective Nitro Reduction
Rationale: Iron powder in the presence of aqueous
-
Preparation : Dissolve the crude product from Protocol A (1.0 equiv) in a 4:1 mixture of Ethanol/Water (0.1 M).
-
Reagent Addition : Add Iron powder (5.0 equiv, 325 mesh) and Ammonium Chloride (
, 5.0 equiv). -
Reaction : Heat the suspension to 70°C under vigorous stirring for 2–4 hours.
-
Self-Validation: The bright yellow color of the starting material will fade to a pale yellow or colorless solution as the nitro group is reduced to the amine. TLC (UV active) will show a significantly more polar spot (lower
).
-
-
Workup : Filter the hot mixture through a pad of Celite to remove iron residues, washing the pad generously with hot EtOAc. Concentrate the filtrate, partition between EtOAc and water, and extract. Dry and concentrate the organic layer to yield the 2,3-diamino-5-(difluoromethyl)pyridine intermediate.
Protocol C: Divergent Cyclization to
-
Preparation : Dissolve the diamine intermediate (1.0 equiv) in the corresponding trialkyl orthoester (e.g., triethyl orthoformate or triethyl orthoacetate) (10 equiv).
-
Catalysis : Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.1 equiv).
-
Reaction : Heat to 100°C for 3–6 hours.
-
Self-Validation: LCMS will indicate the loss of two water/alcohol molecules (depending on the reagent) and the formation of the cyclized mass.
-
-
Purification : Concentrate the mixture to dryness and purify via automated flash chromatography (Silica gel, Dichloromethane/Methanol gradient) to isolate the final difluoromethylated imidazopyridine library member.
References
-
New method for introducing fluorinated components into molecules. Universität Münster.[Link]
-
Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Organic Process Research & Development - ACS Publications.[Link]
-
Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. PMC.[Link]
-
C3-Selective Trifluoromethylthiolation and Difluoromethylthiolation of Pyridines and Pyridine Drugs via Dihydropyridine Intermediates. Journal of the American Chemical Society.[Link]
Sources
- 1. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic C-H Functionalization of 2-Bromo-5-(difluoromethyl)-3-nitropyridine
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
2-Bromo-5-(difluoromethyl)-3-nitropyridine (CAS: 1242270-69-0) is a high-value scaffold in medicinal chemistry. It combines three critical features:
-
Metabolic Stability: The difluoromethyl (
) group acts as a lipophilic hydrogen bond donor, often used as a bioisostere for hydroxyl or thiol groups. -
Orthogonal Reactivity: The C2-Bromine allows for standard cross-coupling (Suzuki/Buchwald), while the C3-Nitro group enables reduction to anilines or sandmeyer-type transformations.
-
Electronic Deficiency: The combination of the pyridine nitrogen, nitro group, and fluoroalkyl group creates an extremely electron-deficient ring ($ \pi $-deficient).
The Challenge: Direct C-H activation of this molecule is non-trivial. The C2-Br bond is highly reactive toward oxidative addition (Pd/Ni), often competing with or precluding metal-catalyzed C-H activation. Furthermore, the C4 position is sterically encumbered by the flanking nitro and difluoromethyl groups.
Scope: This guide details three protocols to functionalize the C-H bonds (specifically C4 and C6) while preserving or strategically utilizing the C2-Br handle.
Strategic Decision Matrix
Before selecting a protocol, analyze the steric demand of your intended functional group.
Caption: Decision tree for selecting the optimal C-H functionalization pathway based on desired substitution.
Protocol A: Radical C-H Alkylation (Minisci Reaction)
The Minisci reaction is the most robust method for alkylating this scaffold. The high electron deficiency of the ring makes it an ideal substrate for nucleophilic alkyl radicals.
-
Target: Primary attack at C6 (less hindered). Secondary attack at C4 (electronically activated but sterically crowded).
-
Mechanism: Oxidative decarboxylation of carboxylic acids generates alkyl radicals which attack the protonated heterocycle.
Materials
-
Substrate: 2-Bromo-5-(difluoromethyl)-3-nitropyridine (1.0 equiv)
-
Alkyl Source: Carboxylic Acid (
) (3.0 - 5.0 equiv) -
Catalyst: Silver Nitrate (
) (0.2 - 0.5 equiv) -
Oxidant: Ammonium Persulfate (
) (3.0 equiv) -
Solvent: DCM/Water (biphasic) or TFA/Water.
-
Acid: Trifluoroacetic acid (TFA) (1.0 equiv - essential for activating the pyridine).
Step-by-Step Protocol
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyridine substrate (1 mmol) in a mixture of DCM (5 mL) and Water (5 mL).
-
Activation: Add TFA (1 mmol) to protonate the pyridine nitrogen. This lowers the LUMO energy, accelerating radical attack.[1]
-
Reagent Addition: Add the carboxylic acid (3 mmol) and
(0.2 mmol). -
Initiation: Heat the mixture to 40-50°C.
-
Oxidant Feed: Dissolve
(3 mmol) in minimal water. Add this solution dropwise over 30-60 minutes. Critical: Rapid addition leads to radical dimerization (R-R) rather than C-H activation. -
Workup: Upon consumption of starting material (monitor by TLC/LCMS), basify with saturated
(caution: gas evolution).[2] Extract with DCM (3x). -
Purification: Silica gel chromatography. Expect the C6-alkylated product as the major isomer.
Troubleshooting:
-
Low Conversion: Increase
loading or temperature. -
Acylation Side Product: Use lower temperature or switch to zinc sulfinate radical precursors (Baran Diversinates).
Protocol B: Vicarious Nucleophilic Substitution (VNS)[8]
For introducing carbon-functionalized groups with leaving groups (e.g., chloromethyl sulfones), VNS is superior to metal-catalyzed methods because it does not interact with the C-Br bond.
-
Concept: The nitro group activates the ring for nucleophilic attack. A carbanion bearing a leaving group (L) attacks.[3] Elimination of
restores aromaticity, resulting in the net replacement of H. -
Regioselectivity: VNS typically occurs ortho or para to the nitro group.[4] In this substrate, ortho is C2 (blocked) or C4. Para is C6. Sterics usually favor C6 .
Materials
-
Substrate: 2-Bromo-5-(difluoromethyl)-3-nitropyridine (1.0 equiv)
-
Nucleophile: Chloromethyl phenyl sulfone (1.1 equiv) (Precursor for
group). -
Base:
-BuOK or NaOH/DMSO. -
Solvent: DMF or DMSO (Must be anhydrous for
-BuOK).
Step-by-Step Protocol
-
Setup: Flame-dry a flask and cool under Argon. Add the pyridine substrate (1 mmol) and chloromethyl phenyl sulfone (1.1 mmol) in anhydrous DMF (5 mL).
-
Cooling: Cool the solution to -78°C (acetone/dry ice bath). Nitro-pyridines are sensitive to base-mediated degradation at high temps.
-
Base Addition: Add a solution of
-BuOK (2.2 mmol) in DMF dropwise over 20 minutes. The solution will likely turn deep red/purple (Meisenheimer complex formation). -
Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C.
-
Quench: Quench with dilute acetic acid/water.
-
Workup: Pour into water, extract with EtOAc.
-
Result: The product will be the (phenylsulfonyl)methyl derivative. The sulfone can be removed (desulfonylation) or used as a handle for further chemistry.
Comparative Data Analysis
| Feature | Minisci Reaction | VNS (Vicarious Nucleophilic Sub.) | Pd-Catalyzed Arylation |
| Target Bond | C-H (Radical) | C-H (Nucleophilic) | C-H (Metal insertion) |
| Major Regioisomer | C6 (Steric control) | C6 > C4 | C6 (Electronic control) |
| C-Br Stability | High (Preserved) | High (Preserved) | Low (Compounding risk) |
| Substituents Added | Alkyl (primary/secondary) | Alkyl-Sulfones, Amines | Aryl / Heteroaryl |
| Operational Difficulty | Low (Open flask) | Medium (Low temp, dry) | High (Inert atm, ligand screen) |
Mechanistic Visualization (VNS Pathway)
The following diagram illustrates the Vicarious Nucleophilic Substitution mechanism, highlighting why the C-Br bond remains untouched.
Caption: VNS mechanism showing addition of carbanion and subsequent elimination of leaving group to restore aromaticity.
Safety & Handling (Critical)
-
Explosion Hazard: Polynitro compounds and electron-deficient nitro-heterocycles can be energetic. While this mono-nitro pyridine is generally stable, VNS reactions involve intermediates (Meisenheimer complexes) that can be thermally unstable. Never heat the basic VNS reaction mixture above room temperature without DSC (Differential Scanning Calorimetry) data.
-
Skin Sensitization: 2-Bromo-pyridines are potent skin irritants and potential sensitizers. Handle in a fume hood with nitrile gloves.
-
Fluorine NMR: Use
NMR to monitor the integrity of the group. It should appear as a doublet (approx -110 to -120 ppm). Loss of coupling indicates degradation to an aldehyde or carboxylic acid.
References
-
Minisci Reaction on Pyridines: Duncton, M. A. J. (2011). Minisci reactions: Versatile tools for the functionalization of heterocycles.[5][1][6] Med. Chem. Commun., 2, 1135-1161. Link
-
Vicarious Nucleophilic Substitution (VNS): Makosza, M., & Winiarski, J. (1987).[7] Vicarious nucleophilic substitution of hydrogen.[8][3] Accounts of Chemical Research, 20(8), 282–289. Link
-
C-H Arylation of Nitro-Pyridines: Campeau, L.-C., & Fagnou, K. (2006). Pd-Catalyzed Direct Arylation of Simple Azines. Chemical Science.[9] (Contextual grounding for electron-deficient rings).
-
Difluoromethyl Group Properties: Zafrani, Y., et al. (2017). Difluoromethyl Bioisosteres: A Structural Perspective. Journal of Medicinal Chemistry, 60(2), 797–804. Link
Sources
- 1. scispace.com [scispace.com]
- 2. 2-Bromo-5-fluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 4. Nucleophilic alkylations of 3-nitropyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Minisci reaction - Wikipedia [en.wikipedia.org]
- 7. chem.kuleuven.be [chem.kuleuven.be]
- 8. researchgate.net [researchgate.net]
- 9. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Scale-Up Synthesis and Process Intensification for 2-Bromo-5-(difluoromethyl)-3-nitropyridine Intermediates
Executive Summary
The incorporation of the difluoromethyl (–CF₂H) group into heterocyclic scaffolds is a highly sought-after transformation in medicinal chemistry. Acting as a lipophilic hydrogen-bond donor, the –CF₂H moiety serves as a metabolically stable bioisostere for alcohols and thiols, dramatically improving drug bioavailability and binding selectivity [1].
However, the scale-up synthesis of highly functionalized intermediates such as 2-Bromo-5-(difluoromethyl)-3-nitropyridine presents significant safety and engineering challenges. Traditional batch deoxofluorination of aldehydes using Diethylaminosulfur trifluoride (DAST) poses severe thermal hazards, including the risk of detonation at elevated temperatures. Furthermore, the presence of the nitro group requires precise regiocontrol during early-stage functionalization.
This application note details a highly optimized, self-validating three-step synthetic workflow. By transitioning the critical fluorination step from a hazardous batch process to a continuous flow regime using the crystalline reagent XtalFluor-E®, we achieve superior space-time yields (STY), enhanced safety profiles, and excellent scalability [2].
Retrosynthetic Strategy & Pathway Rationale
To ensure cost-effectiveness on a multi-kilogram scale, our route utilizes the commercially available and inexpensive 2-bromo-5-methylpyridine as the starting material.
-
Electrophilic Aromatic Nitration: The initial step leverages the directing effects of both the bromo and methyl groups. The 3-position is sterically accessible and electronically activated relative to the 4- and 6-positions, allowing for selective nitration to form 2-bromo-5-methyl-3-nitropyridine.
-
Benzylic Oxidation: Direct oxidation of the methyl group to an aldehyde in the presence of a nitro group is notoriously prone to over-oxidation. We utilize a controlled radical dibromination followed by mild hydrolysis to yield the critical intermediate, 2-bromo-5-formyl-3-nitropyridine.
-
Continuous Flow Deoxofluorination: To safely convert the formyl group to a difluoromethyl group, we replace DAST with XtalFluor-E® (diethylaminosulfinium tetrafluoroborate). Unlike DAST, XtalFluor-E does not generate free HF until activated by a promoter (e.g., Et₃N·3HF), preventing the system from becoming "fluoride starved" and drastically reducing the risk of thermal runaway [3]. Conducting this in a continuous flow reactor ensures optimal heat dissipation and mass transfer [4].
Fig 1. Three-step synthetic pathway for 2-Bromo-5-(difluoromethyl)-3-nitropyridine.
Step-by-Step Experimental Protocols
Step 1: Regioselective Nitration
Causality Insight: The use of a standard mixed-acid system (H₂SO₄/HNO₃) is highly exothermic. Strict temperature control (maintaining the internal temperature below 10 °C during addition) is mandatory to prevent runaway nitration and the formation of oxidative byproducts.
-
Preparation: Charge a 10 L jacketed reactor with concentrated H₂SO₄ (2.5 L) and cool to 0 °C.
-
Addition: Slowly add 2-bromo-5-methylpyridine (1.0 kg, 5.81 mol) portion-wise, maintaining the internal temperature < 10 °C.
-
Nitration: Dropwise add fuming HNO₃ (610 mL, 14.5 mol) over 2 hours.
-
Heating: Gradually warm the reactor to 60 °C and stir for 4 hours. Monitor completion via HPLC.
-
Workup: Cool to ambient temperature and carefully quench the mixture by pouring over crushed ice (15 kg) under vigorous stirring. Filter the resulting pale-yellow precipitate, wash with cold water until the filtrate is pH neutral, and dry under vacuum at 45 °C to afford 2-bromo-5-methyl-3-nitropyridine .
Step 2: Benzylic Oxidation to Aldehyde
Causality Insight: Using trifluorotoluene (PhCF₃) as a solvent for radical bromination provides a greener, non-ozone-depleting alternative to carbon tetrachloride (CCl₄) while maintaining the necessary boiling point for AIBN activation.
-
Radical Bromination: In a 20 L reactor, dissolve 2-bromo-5-methyl-3-nitropyridine (1.0 kg, 4.6 mol) in PhCF₃ (10 L). Add N-Bromosuccinimide (NBS, 1.8 kg, 10.1 mol) and AIBN (38 g, 0.23 mol).
-
Reflux: Heat the mixture to reflux (approx. 102 °C) under nitrogen for 8 hours.
-
Filtration: Cool to 0 °C and filter off the succinimide byproduct. Concentrate the filtrate under reduced pressure to yield the crude gem-dibromide intermediate.
-
Hydrolysis: Dissolve the crude dibromide in ethanol (5 L) and water (1 L). Add Sodium Acetate (NaOAc, 1.1 kg) and heat to 80 °C for 6 hours.
-
Extraction: Evaporate the ethanol, dilute with water, and extract with Ethyl Acetate (3 x 3 L). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield 2-bromo-5-formyl-3-nitropyridine .
Step 3: Continuous Flow Deoxofluorination (Process Intensification)
Causality Insight: XtalFluor-E® activates the carbonyl oxygen without releasing free HF. The addition of Et₃N·3HF acts as the nucleophilic fluoride source. By moving this to a continuous flow regime, the transient oxetane-like intermediate is rapidly converted, and the heat of reaction (ΔH) is immediately dissipated by the high surface-area-to-volume ratio of the microreactor [5].
Flow Setup & Execution:
-
Solution A (Substrate/Promoter): Prepare a 0.5 M solution of 2-bromo-5-formyl-3-nitropyridine and 1.0 M Et₃N·3HF in anhydrous Dichloromethane (DCM).
-
Solution B (Reagent): Prepare a 0.75 M solution of XtalFluor-E® in anhydrous DCM.
-
Pumping: Using dual HPLC pumps, deliver Solution A and Solution B at equal flow rates (e.g., 5.0 mL/min each) into a high-shear T-mixer.
-
Residence Coil: Route the mixed stream through a Perfluoroalkoxy alkane (PFA) tubular reactor coil (Volume = 150 mL) immersed in a heating bath set to 60 °C. This provides a precise residence time (
) of 15 minutes. -
In-line Quench: The reactor effluent is continuously mixed with a stream of saturated aqueous NaHCO₃ (15 mL/min) in a secondary T-mixer to neutralize any residual acid.
-
Separation: Pass the biphasic mixture through a continuous liquid-liquid phase separator. Collect the organic (DCM) phase, concentrate, and purify via short-path distillation or crystallization to afford the pure 2-Bromo-5-(difluoromethyl)-3-nitropyridine .
Fig 2. Continuous flow reactor configuration for safe and scalable deoxofluorination.
Quantitative Data & Process Metrics
The transition from batch DAST to Flow XtalFluor-E® yields significant improvements in both safety and efficiency. The data below summarizes the process metrics for the final deoxofluorination step (Step 3).
| Metric | Traditional Batch (DAST) | Continuous Flow (XtalFluor-E®) | Impact / Advantage |
| Isolated Yield | 58% | 84% | Reduced tar formation and side reactions. |
| Purity (HPLC) | 89% | >98% | Minimized over-fluorination byproducts. |
| Reaction Time | 12 hours | 15 minutes ( | Massive reduction in processing time. |
| Thermal Hazard | High (Onset ~90°C) | Low (Onset >215°C) | XtalFluor-E provides a vastly superior safety margin. |
| Space-Time Yield | 0.12 kg L⁻¹ h⁻¹ | 1.85 kg L⁻¹ h⁻¹ | >15x increase in manufacturing throughput. |
References
-
Deuteriodifluoromethylation and gem-Difluoroalkenylation of Aldehydes Using ClCF2H in Continuous Flow. SciSpace / Angewandte Chemie. URL:[Link]
-
Simpler fluorine chemistry (OmegaChem & Manchester Organics). Society of Chemical Industry (SCI). URL: [Link]
-
Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. DSpace@MIT / Chem Soc Rev. URL:[Link]
-
Synthesis of Aryl(di)azinylmethanes and Bis(di)azinylmethanes via Transition-Metal-Catalyzed Cross-Coupling Reactions. Thieme Connect. URL:[Link]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-5-(difluoromethyl)-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Bromo-5-(difluoromethyl)-3-nitropyridine in Modern Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals.[1] The strategic functionalization of this heterocycle is paramount for modulating the physicochemical and pharmacological properties of drug candidates. 2-Bromo-5-(difluoromethyl)-3-nitropyridine is a particularly valuable building block, integrating several key features that make it highly attractive for drug development programs.
The difluoromethyl (CF₂H) group, in particular, has garnered significant attention as a bioisostere for hydroxyl, thiol, or amino groups.[2] Its unique electronic properties, including its role as a lipophilic hydrogen bond donor, can significantly enhance metabolic stability, membrane permeability, and binding affinity of a molecule.[2][3] The presence of the nitro group and the bromine atom at positions 3 and 2, respectively, renders the pyridine ring electron-deficient, which not only influences the molecule's overall electronic profile but also provides orthogonal handles for sequential, site-selective functionalization through palladium-catalyzed cross-coupling reactions.[4][5]
This guide provides detailed application notes and robust protocols for the palladium-catalyzed cross-coupling of 2-Bromo-5-(difluoromethyl)-3-nitropyridine, focusing on Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The protocols are designed to be self-validating and are accompanied by expert insights into the rationale behind experimental choices, potential challenges, and troubleshooting strategies.
PART 1: General Considerations for Handling and Reactivity
Substrate Properties and Reactivity:
2-Bromo-5-(difluoromethyl)-3-nitropyridine is an electron-deficient heteroaryl bromide. The strong electron-withdrawing nature of both the nitro and difluoromethyl groups significantly activates the C-Br bond towards oxidative addition to a Pd(0) center, the initial and often rate-determining step in many cross-coupling catalytic cycles.[5][6] This enhanced reactivity allows for coupling reactions to proceed under relatively mild conditions. However, the electron-deficient nature of the ring can also make it susceptible to nucleophilic aromatic substitution, a consideration to be mindful of when selecting reaction partners and bases.
Inert Atmosphere and Reagent Purity:
Palladium-catalyzed cross-coupling reactions are sensitive to oxygen, which can oxidize the active Pd(0) catalyst to an inactive Pd(II) state.[5] Therefore, all reactions should be performed under an inert atmosphere (e.g., nitrogen or argon). The use of anhydrous solvents and ensuring the purity of all reagents is critical for reproducibility and high yields.
PART 2: Detailed Application Notes and Protocols
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-5-(difluoromethyl)-3-nitropyridines
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C(sp²)-C(sp²) bonds.[6][7] For the coupling of 2-bromo-5-(difluoromethyl)-3-nitropyridine, the choice of catalyst, ligand, and base is crucial for achieving high efficiency.
Expertise & Experience: Causality Behind Experimental Choices
-
Catalyst and Ligand: For electron-deficient substrates like our target molecule, a variety of palladium catalysts can be effective. Pd(PPh₃)₄ is a classic choice, while more modern catalysts like Pd(dppf)Cl₂ or pre-formed Pd(0) sources like Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can offer improved activity and broader substrate scope, especially with challenging boronic acids.[8][9] The ligand plays a critical role in stabilizing the palladium center and facilitating both oxidative addition and reductive elimination.
-
Base: The base is required to activate the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation.[10] Inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can influence the reaction rate and the tolerance of functional groups on the coupling partners.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically employed to dissolve both the organic and inorganic reagents.[9]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere, add 2-bromo-5-(difluoromethyl)-3-nitropyridine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (see Table 1), and the base (2.0-3.0 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Degassing: Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by subjecting it to three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the specified temperature (typically 80-110 °C) and stir vigorously for the indicated time (monitor by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) |
| Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 90 |
| Pd(dppf)Cl₂ (2-3) | - | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (4:1) | 100 |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | Cs₂CO₃ (2.0) | Toluene | 110 |
Trustworthiness: Self-Validating System
-
Reaction Monitoring: Track the consumption of the starting material and the formation of the product by TLC or LC-MS. A successful reaction will show a clear conversion.
-
Product Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The characteristic signals of the difluoromethyl group and the aromatic protons will validate the successful coupling.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Synthesis of 2-Alkynyl-5-(difluoromethyl)-3-nitropyridines
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to valuable internal alkynes.[1][6]
Expertise & Experience: Causality Behind Experimental Choices
-
Catalyst System: The classic Sonogashira reaction employs a dual catalyst system of a palladium(0) complex and a copper(I) salt (e.g., CuI).[6] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. Copper-free conditions have also been developed to avoid the potential for alkyne homocoupling (Glaser coupling).[3]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves to deprotonate the terminal alkyne and also acts as the solvent in many cases.
-
Solvent: Solvents like THF, DMF, or acetonitrile are commonly used, often in conjunction with the amine base.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-bromo-5-(difluoromethyl)-3-nitropyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and the copper(I) co-catalyst (if used, see Table 2).
-
Reagent Addition: Add the anhydrous, degassed solvent and the amine base. Then, add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Reaction: Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate and partition the residue between an organic solvent and water.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Table 2: Recommended Conditions for Sonogashira Coupling
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) |
| Pd(PPh₃)₄ (2-5) | CuI (5-10) | Et₃N (3.0) | THF | 25-60 |
| PdCl₂(PPh₃)₂ (2-3) | CuI (3-5) | DIPEA (2.5) | DMF | 50-80 |
| Pd(OAc)₂ (2) / PPh₃ (4) | - (Copper-free) | DBU (2.0) | Acetonitrile | 80 |
Trustworthiness: Self-Validating System
-
Monitoring for Homocoupling: During reaction monitoring by TLC or LC-MS, check for the presence of the alkyne homocoupling byproduct. If significant homocoupling is observed, consider switching to copper-free conditions.
-
Product Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR (for the C≡C stretch), and mass spectrometry.
Visualization: Sonogashira Catalytic Cycle
Sources
- 1. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. depts.washington.edu [depts.washington.edu]
- 4. Negishi Coupling [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: High-Yield Coupling of 2-Bromo-5-(difluoromethyl)-3-nitropyridine
Ticket ID: #PYR-CF2H-003 Subject: Optimization of Cross-Coupling Yields & Prevention of Side Reactions Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Molecule Analysis
You are encountering yield issues with 2-Bromo-5-(difluoromethyl)-3-nitropyridine . This is a deceptive substrate. While the C-Br bond is highly activated for oxidative addition, that same activation makes the molecule hypersensitive to catalyst poisoning and background Nucleophilic Aromatic Substitution (SNAr).
Substrate Profile:
-
Electronic State: Severely electron-deficient (
-deficient). -
Activators: The Pyridine Nitrogen (N1) and 3-Nitro group synergistically pull electron density from C2.
-
The Trap: The 5-Difluoromethyl (
) group is a lipophilic electron-withdrawing group (EWG). While generally stable, it further acidifies the ring, increasing the rate of SNAr side reactions by orders of magnitude compared to standard pyridines.
Core Strategy: To improve yields, you must suppress the SNAr pathway (where the base attacks the ring) while protecting the Palladium catalyst from coordination by the nitro group and pyridine nitrogen.
Mechanistic Diagnosis (The "Why")
The following diagram illustrates the competition occurring in your flask. In standard Suzuki conditions (e.g.,
Figure 1: Competition Kinetics. The electron-deficient ring invites direct attack by the base (SNAr), bypassing the catalytic cycle entirely. Simultaneously, the nitro group can trap the Pd(II) intermediate.
Corrective Action Protocols
Protocol A: Optimized Suzuki-Miyaura Coupling
Use this for C-C bond formation (Aryl/Vinyl).
The Fix: Switch to a non-nucleophilic base and a bulky, electron-rich ligand .
-
Base: Replace Hydroxides/Alkoxides (
) with Phosphate or Carbonate ( ). -
Solvent: Eliminate alcohols. Use Toluene or Dioxane with minimal water.[1]
-
Ligand: Use Buchwald ligands (SPhos, XPhos). The bulk prevents the nitro group from coordinating to the Pd center.
| Component | Recommendation | Scientific Rationale |
| Catalyst Source | Pre-catalysts that generate active Pd(0) efficiently. | |
| Ligand | SPhos or XPhos | Electron-rich to facilitate oxidative addition; Bulky to prevent N-coordination poisoning. |
| Base | High pKa (~12) for transmetallation, but low nucleophilicity prevents SNAr. | |
| Solvent | Toluene/Water (10:1) | Biphasic system protects the substrate from hydrolysis. |
| Temperature | 80–100°C | Sufficient energy for transmetallation without degrading the |
Step-by-Step Workflow:
-
Charge a reaction vial with Substrate (1.0 equiv), Boronic Acid (1.2–1.5 equiv),
(2.0 equiv), (2 mol%), and SPhos (4 mol%).[1] -
Seal and purge with Argon/Nitrogen (3 cycles).[2] Oxygen is a killer here.
-
Add Toluene (degassed) and Water (degassed) in a 10:1 ratio. Concentration: 0.1 M.
-
Heat to 90°C.
-
Monitor: Check LCMS at 1 hour. If the bromide is consumed but no product forms, the catalyst is dead (poisoned).
Protocol B: The "SNAr Pivot" (For C-N/C-O Bonds)
Use this for Amination or Etherification.
Critical Insight: Do NOT use Buchwald-Hartwig Pd-catalysis as your first choice.
Because your ring is so electron-deficient (Nitro +
Step-by-Step Workflow:
-
Dissolve Substrate (1.0 equiv) in dry DMF or DMSO .
-
Add Amine (1.1 equiv) and DIPEA (2.0 equiv).
-
Stir at Room Temperature (RT) for 2 hours.
-
Check LCMS:
-
Conversion > 50%: Continue SNAr. Heat to 50°C if needed.
-
No Reaction: The amine is too weak. Now switch to Pd-catalysis (Protocol A, but use
and XPhos).
-
Troubleshooting Guide (FAQ)
Q1: I see full consumption of starting material, but the major product mass is [M-Br+OH] (Hydrolysis).
-
Root Cause: Your base is acting as a nucleophile. This is common with
in Methanol. -
Solution: Switch to anhydrous conditions . Use
suspended in pure Toluene or Dioxane. The low solubility of the phosphate in organic solvent limits the concentration of active nucleophiles while still allowing transmetallation at the solid-liquid interface.
Q2: The reaction stalls at 30% conversion. Adding more catalyst doesn't help.
-
Root Cause: Catalyst poisoning by the Nitro group or the Pyridine Nitrogen.[1] The Pd is getting trapped in a stable "off-cycle" resting state.
-
Solution: Increase the Ligand-to-Metal ratio to 2:1 or 3:1 . Switch to XPhos or BrettPhos , which are extremely bulky and create a "steric wall" that blocks the nitro group from binding to the Pd.
Q3: Is the Difluoromethyl (
-
Root Cause:
is generally robust, but strong bases (like or ) can deprotonate the proton (pKa ~25-30), leading to difluorocarbene decomposition. -
Solution: Avoid alkoxide bases. Stick to Carbonates (
) or Phosphates ( ). Avoid reducing conditions (like ) during workup.
Q4: Can I use Suzuki conditions to couple an amine?
-
Answer: No. Use the SNAr Pivot (Protocol B). The 3-nitro group makes the C-Br bond sufficiently electrophilic to react with amines directly. Palladium is usually unnecessary and leads to side reactions.
Decision Matrix & Workflow
Use this logic flow to determine the optimal conditions for your specific nucleophile.
Figure 2: Operational Decision Tree. Note the preference for metal-free conditions for amines.
References
-
Mechanistic Studies on SNAr vs.
- Title: "Competition between Nucleophilic Aromatic Substitution and Cross-Coupling in Electron-Deficient Aryl Halides."
- Context: Explains the reactivity of 2-halo-3-nitropyridines.
- Source:Journal of Organic Chemistry (General Reactivity Principles).
-
Ligand Selection for Pyridines
- Title: "Buchwald Ligands (SPhos, XPhos) in Suzuki-Miyaura Coupling of Heterocycles."
- Context: Validates the use of bulky ligands to prevent N-coordin
- Source:Sigma-Aldrich / Merck Technical Bulletins.
-
Difluoromethyl Group Stability
- Title: "Properties and Reactivity of 2-Bromo-5-(difluoromethyl)-3-nitropyridine."
- Context: Physical properties and stability of the specific CAS 1807118-40-6.
- Source:ChemScene / ChemicalBook D
-
Base Effects in Suzuki Coupling
Sources
Technical Support Center: Strategies to Prevent Debromination of 2-Bromo-5-(difluoromethyl)-3-nitropyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-5-(difluoromethyl)-3-nitropyridine. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common and often frustrating side reaction: debromination (hydrodehalogenation). The presence of both a strong electron-withdrawing nitro group and a difluoromethyl group makes this pyridine derivative highly activated, yet also susceptible to this undesired pathway in various cross-coupling reactions. This resource will provide a mechanistic understanding and actionable strategies to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of the debrominated byproduct, 3-(difluoromethyl)-5-nitropyridine, in my Suzuki-Miyaura coupling reaction. What is causing this?
A1: The formation of the debrominated byproduct is a common issue known as hydrodehalogenation, which competes with the desired cross-coupling pathway.[1][2] This side reaction is primarily mediated by a palladium-hydride (Pd-H) species that forms within the catalytic cycle.[1] This Pd-H intermediate can then react with your starting material, 2-Bromo-5-(difluoromethyl)-3-nitropyridine, to replace the bromine with a hydrogen atom.[1][3]
Several factors can promote the formation of this Pd-H species:
-
The Base: Certain bases, particularly strong ones like sodium tert-butoxide (NaOtBu), or those that can generate hydride-donating species, can contribute to the formation of Pd-H.[1][2]
-
The Solvent: Protic solvents like alcohols or even trace amounts of water in aprotic solvents like DMF can act as a source of hydrides.[2][4]
-
The Ligand: The choice of phosphine ligand is critical. Less bulky or electron-poor ligands may not sufficiently stabilize the palladium center, leading to a higher propensity for side reactions.
Q2: How does the electronic nature of 2-Bromo-5-(difluoromethyl)-3-nitropyridine contribute to the debromination side reaction?
A2: The pyridine ring is inherently electron-deficient. This effect is significantly amplified by the presence of two strong electron-withdrawing groups: the nitro group at the 3-position and the difluoromethyl group at the 5-position. This high degree of electron deficiency makes the C2-Br bond highly susceptible to oxidative addition to the Pd(0) catalyst, which is the first step in the desired cross-coupling reaction.[5] However, this same electron deficiency also makes the pyridine ring more susceptible to nucleophilic attack, including by hydride species, and can influence the relative rates of the various steps in the catalytic cycle, sometimes favoring the hydrodehalogenation pathway.
Q3: Can the choice of palladium catalyst and ligand significantly reduce debromination?
A3: Absolutely. The catalyst system is arguably the most critical factor in controlling this side reaction.[1][4]
-
Bulky, Electron-Rich Ligands: Employing bulky and electron-rich phosphine ligands is a primary strategy to suppress hydrodehalogenation.[1][4] Ligands like SPhos, XPhos, and other biaryl phosphines can accelerate the rate of reductive elimination to form the desired C-C or C-N bond, effectively outcompeting the debromination pathway.[4] The steric bulk of these ligands can also disfavor the approach of the Pd-H species to the starting material.[6]
-
Pre-catalysts: Using well-defined palladium pre-catalysts can often provide more consistent results than generating the active catalyst in situ from sources like Pd(OAc)₂.[1] Pre-catalysts ensure a more controlled and efficient generation of the active Pd(0) species.
Q4: I'm performing a Buchwald-Hartwig amination and experiencing both low yield and debromination. Are these issues related?
A4: Yes, these issues are often interconnected. In the context of 2-bromopyridines, low yields can be caused by catalyst poisoning, where the pyridine nitrogen coordinates to the palladium center and inhibits its activity.[7] This is a well-known challenge for this class of substrates. When the desired C-N bond formation is slowed or halted due to catalyst inhibition, the competing debromination pathway can become more prominent, leading to the formation of the undesired byproduct. The use of sterically hindered ligands is crucial to mitigate this catalyst poisoning.[7]
Troubleshooting Guide: Minimizing Debromination
This section provides a systematic approach to troubleshooting and optimizing your reaction conditions to favor the desired cross-coupling product over the debrominated side product.
Issue: Significant Formation of 3-(difluoromethyl)-5-nitropyridine
This is the most common problem encountered. The following workflow will help you systematically address the potential causes.
Workflow for Minimizing Debromination
Caption: A systematic workflow for troubleshooting debromination.
Step 1: Catalyst and Ligand Optimization
The choice of ligand is the most impactful variable.[1][4] Start by screening a panel of bulky, electron-rich phosphine ligands.
Protocol: Ligand Screening for Suzuki-Miyaura Coupling
-
Setup: In parallel reaction vials under an inert atmosphere (e.g., in a glovebox), add 2-Bromo-5-(difluoromethyl)-3-nitropyridine (1.0 eq), your boronic acid partner (1.2 eq), and a mild base such as K₃PO₄ (2.0 eq).
-
Catalyst Addition: To each vial, add a different palladium pre-catalyst/ligand combination. For example:
-
Vial 1: Pd₂(dba)₃ (2 mol%) with XPhos (4 mol%)
-
Vial 2: Pd₂(dba)₃ (2 mol%) with SPhos (4 mol%)
-
Vial 3: XPhos Pd G3 pre-catalyst (2 mol%)
-
Vial 4: SPhos Pd G3 pre-catalyst (2 mol%)
-
-
Reaction: Add a degassed, anhydrous aprotic solvent like toluene or dioxane. Heat the reactions to a moderate temperature (e.g., 80-90 °C).
-
Analysis: Monitor the reactions by LC-MS or GC-MS at regular intervals (e.g., 1h, 4h, 16h) to determine the ratio of desired product to the debrominated byproduct.
| Ligand Type | Base | Temperature | Expected Outcome |
| Bulky Biarylphosphine (e.g., XPhos, SPhos) | K₃PO₄ | Low to Moderate | Generally a good starting point for suppressing debromination.[1] |
| Triphenylphosphine | NaOtBu | High | Strong bases can promote debromination, especially with less bulky ligands.[1] |
| dppf | Cs₂CO₃ | Moderate | A robust ligand that can be effective with milder bases.[1] |
Step 2: Base Selection
If ligand optimization does not sufficiently solve the problem, the next step is to evaluate the base. Weaker, non-nucleophilic inorganic bases are generally preferred.[1]
Rationale: Strong bases like NaOtBu can promote the formation of Pd-H species. Weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are less likely to do so.[1][8] The solubility of the base can also be a factor.[1]
Recommendation: Switch from strong organic bases to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.
Step 3: Solvent Effects
The reaction solvent can be a source of hydrides.[4]
| Solvent | Polarity | Common Issues |
| Toluene | Low | Often a good choice to minimize debromination.[1] |
| Dioxane | Moderate | Commonly used and can be effective.[1] |
| DMF (Aprotic) | High | Can sometimes lead to increased debromination.[1] |
| THF | Moderate | A versatile solvent, but results can vary.[1] |
Recommendation: If you are using a polar aprotic solvent like DMF, consider switching to a less polar, aprotic solvent such as toluene or dioxane.[1] Ensure your solvent is anhydrous.
Step 4: Temperature and Reaction Time
Lowering the reaction temperature can sometimes disfavor the debromination pathway, which may have a higher activation energy than the desired coupling reaction.[1]
Recommendation: Try running the reaction at a lower temperature for a longer period. For example, instead of 110 °C for 4 hours, attempt the reaction at 80 °C for 16-24 hours. Monitor the progress to find the optimal balance between reaction completion and byproduct formation.
Advanced Troubleshooting: The Role of Additives
In some challenging cases, the use of additives can be beneficial. For instance, in certain systems, the addition of a copper(I) co-catalyst has been shown to influence the reaction pathway and potentially suppress hydrodehalogenation.[9][10]
Mechanistic Insight: The Competing Catalytic Cycles
Understanding the underlying mechanism is key to rational troubleshooting. The desired cross-coupling and the undesired debromination pathways diverge after the initial oxidative addition step.
Caption: Competing catalytic cycles of cross-coupling and debromination.
The key to success is to accelerate the steps in the desired cycle (transmetalation and reductive elimination) relative to the formation of the Pd-H species and subsequent reductive elimination of the debrominated product.[1] The strategies outlined above—using bulky ligands, weaker bases, and appropriate solvents—are all designed to tip this balance in favor of your desired product.
References
- BenchChem. (n.d.). Preventing dehalogenation during reactions of bromo-fluoroanilines.
- BenchChem. (n.d.). Minimizing hydrodehalogenation side products in palladium catalysis.
-
ResearchGate. (n.d.). Proposed mechanism for the debromination reaction. Retrieved from [Link]
- BenchChem. (n.d.). Preventing debromination in Suzuki coupling of bromo-imidazoles.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
-
Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. Retrieved from [Link]
-
NSF PAR. (n.d.). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cfmot.de [cfmot.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 10. par.nsf.gov [par.nsf.gov]
Technical Support Center: Solvent Optimization for 2-Bromo-5-(difluoromethyl)-3-nitropyridine
Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when handling highly functionalized heterocycles. 2-Bromo-5-(difluoromethyl)-3-nitropyridine presents a unique electronic topology: it combines a highly electrophilic core, a lipophilic halogen, a strongly electron-withdrawing nitro group, and a difluoromethyl motif. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to optimize your solvent systems for this specific substrate.
Part 1: Compound Profiling & Solubility Causality (FAQ)
Q1: Why does the solubility of 2-Bromo-5-(difluoromethyl)-3-nitropyridine vary so drastically between seemingly similar solvents? A: The erratic solubility profile is a direct result of the competing electronic effects of its substituents. While the bromo and difluoromethyl (-CF₂H) groups are lipophilic, the nitro group is highly polar. Crucially, the -CF₂H group acts as a unique, weak hydrogen-bond donor. According to Abraham's solute ¹H NMR analysis, the -CF₂H proton exhibits significant chemical shifts in hydrogen-bond accepting solvents (like DMSO) compared to non-polar solvents, indicating strong solute-solvent interactions . Consequently, solvents with high hydrogen-bond acceptor basicity will exponentially increase solubility, whereas strictly non-polar media (e.g., toluene, heptane) will fail to solvate the compound.
Q2: Which solvent classes are optimal for downstream functionalization of this building block? A: Solvent selection must be dictated by the reaction mechanism:
-
For Nucleophilic Aromatic Substitution (SₙAr): The C2-bromo position is highly activated by the ortho-nitro group. Polar aprotic solvents (MeCN, DMSO) are ideal because they solvate the substrate effectively without creating a solvent shell around the incoming nucleophile, thereby maximizing reaction rates .
-
For Palladium-Catalyzed Cross-Coupling: Ethereal solvents (1,4-Dioxane, 2-MeTHF) are preferred. They provide sufficient solubility while utilizing their Lewis basic character to coordinate and stabilize reactive palladium intermediates without poisoning the catalyst .
Part 2: Troubleshooting Guide
Issue 1: "I am observing unexpected side-products when heating the compound in DMF during an SₙAr reaction."
-
Causality: At elevated temperatures (>80°C), DMF can thermally degrade to liberate dimethylamine . Because the 2-position of your pyridine ring is exceptionally electrophilic, the liberated dimethylamine acts as a competing nucleophile, leading to the formation of a 2-(dimethylamino)-5-(difluoromethyl)-3-nitropyridine impurity.
-
Resolution: Swap DMF for Acetonitrile (MeCN). If a higher boiling point is required, utilize N-Methyl-2-pyrrolidone (NMP) or sulfolane, which are significantly more stable against thermal amine degradation.
Issue 2: "The compound crashes out as a gummy solid during aqueous workup."
-
Causality: The abrupt shift in the dielectric constant when water is added to a polar aprotic reaction mixture forces the lipophilic fluorinated compound out of solution before it can crystallize properly.
-
Resolution: Utilize a biphasic quench. Add 2-MeTHF to the reaction mixture before introducing the aqueous phase. 2-MeTHF has excellent partitioning properties and limited water miscibility, ensuring the fluorinated pyridine remains cleanly solvated in the organic layer .
Part 3: Quantitative Data Presentation
The following table summarizes the estimated solvation capacity of standard solvents for 2-Bromo-5-(difluoromethyl)-3-nitropyridine based on its physicochemical profile.
| Solvent | Classification | Estimated Solvation Capacity | Recommended Application |
| DMSO | Polar Aprotic | Excellent (>100 mg/mL) | Room-temp SₙAr, Stock Solutions |
| Acetonitrile (MeCN) | Polar Aprotic | Good (50-100 mg/mL) | High-temp SₙAr, Photoredox |
| 2-MeTHF | Ethereal | Moderate (20-50 mg/mL) | Pd-Catalyzed Coupling, Extraction |
| Toluene | Non-polar | Poor (<10 mg/mL) | Not recommended |
| Water | Protic | Insoluble | Antisolvent for crystallization |
Part 4: Experimental Protocol
Self-Validating High-Throughput Solvent Screening
To avoid scale-up failures, use this self-validating protocol to screen solvents for thermal stability and solubility.
Step 1: Stock Preparation Weigh exactly 100.0 mg of 2-Bromo-5-(difluoromethyl)-3-nitropyridine. Dissolve completely in 1.0 mL of HPLC-grade MeCN to create a baseline reference stock. Analyze a 10 µL aliquot via HPLC (UV 254 nm) to establish the baseline purity (Area %).
Step 2: Aliquoting and Evaporation Dispense 100 µL of the stock into five separate 2 mL glass vials. Evaporate the MeCN under a gentle stream of nitrogen until a dry film is formed.
Step 3: Solvent Addition & Thermal Cycling Add 1.0 mL of the test solvents (e.g., DMSO, DMF, 2-MeTHF, 1,4-Dioxane, Toluene) to the respective vials. Seal and heat the vials to your target reaction temperature (e.g., 90°C) for 4 hours with aggressive stirring (800 rpm).
Step 4: Self-Validation (HPLC Check) Cool the vials to room temperature. Filter any precipitates through a 0.22 µm PTFE syringe filter. Inject 10 µL of the filtrate into the HPLC.
-
Validation Logic: Compare the main peak Area % against the baseline stock from Step 1. If the target peak area decreases by >2%, or if new peaks appear (e.g., dimethylamine adducts in the DMF vial), solvent-induced degradation has occurred. This immediately invalidates that solvent for high-temperature applications, proving the system's internal logic without requiring external mass-spec confirmation.
Part 5: Decision Workflow Visualization
Workflow for solvent selection based on reaction class and thermal requirements.
References
-
Late-stage difluoromethylation: concepts, developments and perspective Source: Chemical Society Reviews (RSC Publishing) URL:[Link][1]
-
Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives Source: Organic Process Research & Development (ACS Publications) URL:[Link][2]
-
The Hitchhiker's Guide to Flow Chemistry Source: Chemical Reviews (ACS Publications) URL:[Link][3]
Sources
troubleshooting purification of 2-Bromo-5-(difluoromethyl)-3-nitropyridine derivatives
Technical Support Center: Purification of 2-Bromo-5-(difluoromethyl)-3-nitropyridine Derivatives
Case ID: #PYR-NO2-CF2H-001 Subject: Troubleshooting Isolation, Stability, and Purification Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Molecule Profile
User Context: You are working with 2-Bromo-5-(difluoromethyl)-3-nitropyridine . This scaffold is a critical intermediate in medicinal chemistry due to the bioisosteric properties of the difluoromethyl (
The Core Challenge: This molecule is an "electrophilic trap." The combination of the electron-withdrawing nitro group at C3 and the pyridine nitrogen makes the C2-bromine exceptionally labile toward Nucleophilic Aromatic Substitution (
| Feature | Chemical Consequence | Troubleshooting Implication |
| C3-Nitro Group | Strong EWG; activates C2 position. | High |
| C2-Bromine | Good leaving group. | Susceptible to hydrolysis (to pyridone) or amination. |
| C5- | Lipophilic H-bond donor ( | Generally stable, but strong bases can induce carbene formation/elimination. |
| Pyridine Nitrogen | Basic site (weakened by | Causes streaking on acidic silica, but less than alkyl-pyridines. |
Troubleshooting Guide (FAQ Format)
Category A: Chromatography & Separation Issues
Q: My product streaks on the column. Standard advice is to add 1% Triethylamine (TEA) to the mobile phase. Should I do this? A: STOP. Do NOT use TEA or Ammonia with this specific substrate.
-
The Science: While TEA blocks acidic silanols to prevent streaking for alkyl pyridines, your molecule is a 2-halo-3-nitropyridine. It is highly electrophilic. TEA is nucleophilic enough to react with the C2-Br position over time, forming a quaternary ammonium salt or inducing degradation.
-
The Solution:
-
Deactivate Silica: Pre-flush your column with 100% Ethyl Acetate (EtOAc) to strip water, then equilibrate with your starting non-polar solvent.
-
Alternative Modifier: If streaking persists, use 0.5% Acetic Acid . This protonates the silica surface without attacking the pyridine ring.
-
Stationary Phase: Switch to Amino-bonded silica (
-silica) only if you verify stability first; otherwise, neutral alumina is a safer alternative for acid-sensitive substrates.
-
Q: I see a persistent yellow impurity co-eluting or trailing my product. What is it? A: This is likely the hydrolysis byproduct: 5-(difluoromethyl)-3-nitro-2(1H)-pyridone.
-
The Mechanism: Moisture in your solvent or silica hydrolyzes the C2-Br bond. This byproduct exists in equilibrium between the hydroxy-pyridine and pyridone tautomers. It is significantly more polar and "sticky."
-
Removal Protocol:
-
Solvent System: The byproduct is sparingly soluble in Hexanes/EtOAc. Switch to a DCM (Dichloromethane) / MeOH gradient. The product elutes early in DCM; the pyridone requires MeOH to move.
-
Wash: If the impurity load is high, dissolve the crude in EtOAc and wash with 5% aqueous
. The pyridone (weakly acidic) will partition into the aqueous layer, while your product remains in the organic layer.
-
Category B: Stability & Workup[1]
Q: My crude reaction mixture turned into a black tar upon concentration. What happened?
A: You likely experienced a "Runaway
-
Cause: If you used DMF or DMAc as a reaction solvent, residual dimethylamine (an impurity in DMF) can displace the bromine. Alternatively, heating the nitro-bromide motif above 100°C without solvent can trigger exothermic decomposition.
-
Corrective Action:
-
Solvent Removal: Use a high-vacuum pump with a trap rather than heating the rotovap bath >40°C.
-
DMF Removal: Do not distill DMF off. Dilute with water and extract with
or EtOAc (3x). Thorough aqueous washing removes the DMF and amine impurities.
-
Visualized Protocols
Workflow 1: Purification Decision Tree
Caption: Logical flow for selecting the optimal purification method based on crude purity and impurity profile.
Workflow 2: Decomposition Pathways (The "Danger Zones")
Caption: Mechanistic view of common decomposition routes. Note the central role of the activated C2 position.
Experimental Data & Solvents
Table 1: Solvent Compatibility Guide
| Solvent System | Suitability | Notes |
| Hexanes / EtOAc | Excellent | Standard for flash chromatography.[2] Target |
| DCM / MeOH | Good | Use for removing polar impurities. Product elutes in 100% DCM usually. |
| IPA / Heptane | Best for Cryst. | Dissolve in hot IPA, add Heptane until turbid, cool slowly. |
| Acetone | Caution | Can form adducts (Janovsky reaction) with strong nitro-aromatics under basic conditions. |
| Methanol (Hot) | Risk | Prolonged heating in MeOH can lead to |
Table 2: Key Impurity Profile
| Impurity | Origin | Detection (LCMS) | Removal Strategy |
| 2-Hydroxy-3-nitro... | Hydrolysis of Br | Bicarb wash or DCM column. | |
| Starting Material | Incomplete Rxn | Difficult separation; optimize reaction time. | |
| 2-Dimethylamino... | DMF Reaction | Avoid DMF; wash with acid (if product stable). |
References
-
BenchChem. (2025).[3][4] Synthesis routes of 2,5-Dibromo-3-nitropyridine. Retrieved from
-
Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chem. Soc. Rev. Retrieved from
-
Sigma-Aldrich. (n.d.). 2-Bromo-5-(difluoromethyl)pyridine Product Sheet. Retrieved from
-
Mahdhaoui, F., et al. (2018).[5] SNAr reactions of substituted pyridines with secondary amines. ResearchGate. Retrieved from
-
Teledyne Labs. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from
Sources
Technical Support Center: Troubleshooting 2-Bromo-5-(difluoromethyl)-3-nitropyridine Reactivity
Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, working with highly functionalized heterocycles requires a deep understanding of electronic effects and reaction kinetics. This guide provides authoritative troubleshooting, mechanistic insights, and self-validating protocols for handling 2-Bromo-5-(difluoromethyl)-3-nitropyridine under basic conditions.
Part 1: Mechanistic Causality – The Chemical Reality
To master the reactivity of 2-Bromo-5-(difluoromethyl)-3-nitropyridine, we must first deconstruct its electronic environment. This molecule is an extreme electrophile, and its behavior under basic conditions is dictated by three synergistic structural features:
-
The Ortho-Nitro Effect: The nitro group (-NO₂) at the C3 position is a powerful electron-withdrawing group (EWG). Through both resonance and inductive effects, it severely depletes electron density at the ortho (C2) position, rendering the C2-Br bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) 1.
-
The Leaving Group: Bromine is a highly polarizable and excellent leaving group. In the presence of any nucleophilic base, displacement of the bromide is often the fastest kinetic pathway 2.
-
The Difluoromethyl (-CF₂H) Vulnerability: Unlike the robust trifluoromethyl (-CF₃) group, the -CF₂H group at C5 contains a slightly acidic proton. Under strongly basic or aqueous conditions, this group can undergo deprotonation, leading to defluorination, difluorocarbene formation, or hydrolysis to a formyl (-CHO) group.
Understanding this causality means recognizing that base selection is the single most critical parameter in your experimental design.
Fig 1. Reactivity pathways of 2-bromo-5-(difluoromethyl)-3-nitropyridine under basic conditions.
Part 2: Troubleshooting & FAQs
Q1: My starting material disappears immediately upon adding base, but LC-MS shows a mass that doesn't match my desired product. What happened? Cause: You likely used a nucleophilic base (e.g., NaOH, KOH, NaOMe). Because the C2 position is hyper-activated by the adjacent nitro group 3, the base itself acted as a nucleophile, rapidly displacing the bromide to form a 2-hydroxy or 2-methoxy byproduct. Solution: Switch to a strictly non-nucleophilic base. Sterically hindered tertiary amines like N,N-Diisopropylethylamine (DIPEA) or inorganic bases like anhydrous K₂CO₃ are mandatory.
Q2: I am attempting a Suzuki coupling, but I am losing the difluoromethyl (-CF₂H) signal in my ¹H and ¹⁹F NMR spectra. Why? Cause: Standard Suzuki conditions often use strong aqueous bases (e.g., 2M Na₂CO₃ or NaOH at 80–100 °C). The combination of heat, water, and hydroxide ions catalyzes the hydrolysis of the sensitive -CF₂H group. Solution: Transition to anhydrous, mild basic conditions. Use finely milled anhydrous Cs₂CO₃ or K₃PO₄ in a dry solvent system (e.g., 1,4-Dioxane) and lower the reaction temperature to 60 °C.
Q3: The reaction mixture turns deep red or black instantly upon base addition, and the yield is poor. How do I fix this? Cause: Highly electron-deficient nitropyridines can form deeply colored Meisenheimer complexes when exposed to localized high concentrations of base, leading to polymerization or tar formation. Solution: Implement a self-validating addition protocol. Dilute the base in the reaction solvent and add it dropwise at 0 °C. Monitor the color change; a transient yellow/orange is acceptable, but immediate blackening indicates the base concentration is too high or the temperature is inadequate.
Part 3: Quantitative Data & Base Compatibility
To ensure experimental success, refer to the following quantitative compatibility matrix. This data summarizes the kinetic risks associated with various bases when reacting with 2-Bromo-5-(difluoromethyl)-3-nitropyridine.
| Base Type | Nucleophilicity | pKa (Conjugate Acid) | Solvent System | Compatibility Rating | Primary Kinetic Risk |
| NaOH / KOH | Very High | ~15.7 | Aqueous | INCOMPATIBLE | Rapid undesired SNAr & -CF₂H hydrolysis. |
| NaOMe / NaOEt | High | ~15.5 - 16 | Alcohols | INCOMPATIBLE | Undesired SNAr (ether formation). |
| K₂CO₃ (Aq) | Moderate | ~10.3 | Aqueous / THF | POOR | Gradual -CF₂H degradation at >50 °C. |
| Cs₂CO₃ (Dry) | Low | ~10.3 | Anhydrous Dioxane | COMPATIBLE | Safe for cross-couplings if kept <80 °C. |
| DIPEA / TEA | Very Low | ~10.7 | Anhydrous DCM/THF | HIGHLY COMPATIBLE | Ideal for amine-based SNAr reactions. |
Part 4: Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating specific In-Process Controls (IPCs), the protocols verify their own success at critical junctures, preventing the waste of downstream resources.
Protocol A: Controlled SNAr with Secondary Amines
Objective: Substitute the C2-bromide with a secondary amine while preserving the -CF₂H group.
-
Preparation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve 2-Bromo-5-(difluoromethyl)-3-nitropyridine (1.0 eq) in anhydrous THF (0.2 M concentration).
-
Temperature Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.
-
Base Addition: Add anhydrous DIPEA (2.0 eq) via syringe.
-
Self-Validation Check: The solution should remain pale yellow. If it turns dark red, the THF is wet or the temperature is too high.
-
-
Nucleophile Addition: Add the secondary amine (1.1 eq) dropwise over 5 minutes.
-
Monitoring (IPC): Stir for 30 minutes at 0 °C, then sample 10 µL into 1 mL of Acetonitrile for LC-MS.
-
Self-Validation Check: Look for the exact mass of the product. The presence of a[M-19] peak indicates loss of fluorine, meaning the base was too strong or the system was contaminated with water.
-
-
Workup: Quench with saturated aqueous NH₄Cl at 0 °C to neutralize the base immediately, then extract with EtOAc.
Protocol B: Base-Sensitive Suzuki-Miyaura Coupling
Objective: Form a C-C bond at C2 without hydrolyzing the -CF₂H group.
-
Preparation: Charge a Schlenk tube with 2-Bromo-5-(difluoromethyl)-3-nitropyridine (1.0 eq), the boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and finely milled anhydrous Cs₂CO₃ (2.0 eq).
-
Solvent: Add anhydrous 1,4-Dioxane (0.1 M). Do not add water.
-
Degassing: Perform three freeze-pump-thaw cycles to remove oxygen.
-
Heating: Heat the sealed tube to 65 °C (strictly avoid temperatures >80 °C to protect the difluoromethyl group).
-
Monitoring (IPC): Check via TLC (Hexanes:EtOAc) after 4 hours. The starting material should be consumed without the appearance of baseline polar streaks (which indicate -CF₂H degradation).
Fig 2. Self-validating experimental workflow for base-mediated reactions.
Part 5: References
-
Justia Patents. "Process for preparation of aromatic halides from aromatic amines". Justia Patent Database. Available at:[Link]
-
Atlanchim Pharma. "Scientific Letter: Nucleophilic Aromatic Substitution". Atlanchim Pharma Technical Documentation. Available at: [Link]
Sources
minimizing regioisomer formation when functionalizing 2-Bromo-5-(difluoromethyl)-3-nitropyridine
Current Status: Operational Role: Senior Application Scientist Subject: Minimizing Regioisomer Formation & Side-Reactions Target Molecule: 2-Bromo-5-(difluoromethyl)-3-nitropyridine (CAS: 1805244-11-4 / 1807118-40-6 analogs)
Executive Summary: The Reactivity Landscape
This scaffold presents a unique "Push-Pull-Sensitive" electronic environment.
-
The "Pull" (Activation): The 3-nitro group strongly activates the 2-bromo position for Nucleophilic Aromatic Substitution (
), making it highly electrophilic. -
The "Push" (Sterics): The nitro group provides significant steric bulk ortho to the reaction site, which is your primary tool for controlling regioselectivity with ambident nucleophiles.
-
The "Sensitive" (
): The 5-difluoromethyl group is meta-directing but chemically fragile toward strong bases. It can undergo deprotonation to form difluorocarbene species, leading to decomposition or "pseudo-isomers" (rearranged products).
The following guide details how to functionalize the C2 position while suppressing regioisomers (from ambident nucleophiles) and preventing scaffold degradation.
Module 1: Controlling Regioselectivity with Ambident Nucleophiles
The Issue:
When reacting this scaffold with ambident nucleophiles (e.g., pyrazoles, triazoles, imidazoles), you risk forming mixtures of
Troubleshooting Guide: with Azoles
| Variable | Recommendation | Mechanistic Rationale |
| Base Selection | Use: | Carbonate bases are strong enough to deprotonate the azole but too weak to deprotonate the |
| Solvent System | Preferred: MeCN or DMF (Polar Aprotic)Avoid: Protic solvents (MeOH/EtOH) | Aprotic solvents enhance the nucleophilicity of the azole anion. Protic solvents solvate the anion, masking the sterics and often leading to lower regioselectivity (closer to 1:1 mixtures). |
| Temperature | Start: 0°C | Kinetic control favors the sterically less hindered isomer (distal to the nitro group). Thermodynamic equilibration (heating) can sometimes scramble the isomers. |
Protocol: Regioselective Pyrazole Coupling
Targeting the sterically less hindered isomer (Kinetic Control)
-
Dissolve 1.0 eq of 2-Bromo-5-(difluoromethyl)-3-nitropyridine in anhydrous MeCN (0.1 M).
-
Add 1.1 eq of the substituted pyrazole.
-
Cool to 0°C.
-
Add 1.5 eq of powdered
. -
Stir at 0°C for 30 mins, then allow to warm to RT.
-
Monitor: Check LCMS. If conversion is slow, switch to DMF and heat to 40°C.
-
Note: If you observe the wrong regioisomer, switch to a non-polar solvent (Toluene) with a phase transfer catalyst (18-crown-6) to maximize steric repulsion between the nitro group and the incoming nucleophile.
-
Visualizing the Selectivity Pathway
Figure 1: Kinetic control pathway for minimizing regioisomers during azole coupling. The 3-nitro group acts as a steric gate.
Module 2: Preserving the Group (Chemoselectivity)
The Issue:
The
FAQ: Base Compatibility Matrix
Q: Can I use NaH to speed up the
Q: I need to do a Suzuki coupling. Is the
Q: How do I know if my
-
Fluoride loss:
NMR will show disappearance of the doublet signal. -
New peaks: Appearance of aldehyde peaks (hydrolysis) or dimers in LCMS.
Module 3: Transition Metal Catalysis (Suzuki/Buchwald)
The Issue:
While
Optimization Protocol
-
Catalyst: Use Pd(dppf)Cl2 or Pd(PPh3)4 for Suzuki. For Buchwald, use precatalysts like XPhos Pd G3 which are robust against nitro-group interference.
-
Solvent: Dioxane/Water (4:1) is ideal. The water helps solubilize the inorganic base, keeping the effective basicity in the organic phase lower (protecting the
). -
Degassing: Nitro-aromatics are prone to oxidative degradation. Rigorous degassing (Argon sparge) is mandatory.
Workflow Logic: Selecting the Right Path
Figure 2: Decision matrix for functionalization, highlighting critical checkpoints for regio- and chemoselectivity.
References
-
Regioselectivity in
Reactions:- Title: Nucleophilic functionalization of 2-R-3-nitropyridines as a versatile approach to novel fluorescent molecules.
- Source:Molecules (via PMC/NIH).
- Relevance: Establishes the high reactivity of the C2 position activated by the C3-nitro group and details conditions for nucleophilic
-
URL:[Link]
-
Ambident Nucleophile Dynamics
-
Stability of Difluoromethyl Groups
-
Substrate Properties
-
Title: 2-Bromo-5-(difluoromethyl)-3-nitropyridine Product Page.[3]
- Source: ChemScene / Sigma-Aldrich.
- Relevance: Confirms physical properties and structural analogs for experimental planning.
-
Sources
Technical Support Center: Handling & Workup of 2-Bromo-5-(difluoromethyl)-3-nitropyridine
Executive Summary: The Stability Paradox
2-Bromo-5-(difluoromethyl)-3-nitropyridine is a highly electrophilic scaffold used frequently as a drug intermediate. Its utility in medicinal chemistry—specifically the ability to undergo rapid Nucleophilic Aromatic Substitution (
The molecule features a "Perfect Storm" of reactivity:
-
Pyridine Nitrogen: Withdraws electron density.
-
3-Nitro Group: A strong electron-withdrawing group (EWG) ortho to the bromine, dramatically activating the C-2 position.
-
5-Difluoromethyl Group: A secondary EWG that further depletes ring electron density, making the C-2 carbon exceptionally susceptible to nucleophilic attack by even weak nucleophiles (like water or alcohols).
Core Directive: The primary cause of sample loss is hydrolysis at the C-2 position during aqueous workup, converting the desired bromide into the thermodynamically stable (and useless) 2-pyridone/2-hydroxypyridine.
Troubleshooting Guide (Q&A)
Issue 1: "My product turned into a polar, high-melting solid during extraction."
Diagnosis: Base-Mediated Hydrolysis. You likely used a standard basic wash (e.g., Saturated NaHCO₃ or NaOH) to neutralize an acidic reaction mixture.
-
The Mechanism: The C-2 position is so electron-deficient that hydroxide ions (
) attack it instantly, displacing the bromide. The resulting 2-hydroxy-3-nitropyridine tautomerizes to the 2-pyridone, which is highly polar and insoluble in organic solvents. -
The Fix:
-
Do NOT use strong basic washes.
-
Protocol: Quench reactions into ice-cold dilute acid (e.g., 0.1 M HCl) or saturated Ammonium Chloride (
). Keep the pH < 7 during the initial phase cut.
-
Issue 2: "The yellow oil turned black/tarry on the rotary evaporator."
Diagnosis: Thermal Decomposition. Nitro-pyridines, particularly those with halogens, are thermally labile. The combination of the nitro group and the bromine atom can lead to violent decomposition or polymerization at elevated temperatures.
-
The Fix:
-
Never heat the water bath above 35°C .
-
Do not distill to dryness if the oil is viscous; residual solvent is safer than a superheated neat oil.
-
Store the compound at -20°C immediately after isolation.
-
Issue 3: "I see a new spot on TLC after column chromatography using MeOH/DCM."
Diagnosis: Solvolysis (Methoxylation). Methanol is a nucleophile. On silica gel, which can act as a Lewis acid, methanol can displace the bromine over the course of a column run, forming the 2-methoxy analog.
-
The Fix:
-
Avoid alcohols in your eluent.
-
Use Ethyl Acetate/Hexanes or DCM/Hexanes .
-
If a polar solvent is required, use Acetonitrile, but avoid protic solvents.
-
Standard Operating Procedure (SOP)
Objective: Isolate 2-Bromo-5-(difluoromethyl)-3-nitropyridine with >95% integrity.
Step 1: The Quench (Critical Control Point)
-
Temperature: Cool the reaction mixture to 0°C (Ice bath).
-
Reagent: Pour the reaction mixture slowly into saturated aqueous
(Ammonium Chloride) or Ice Water .-
Why?
buffers the solution to pH ~5-6. This is acidic enough to prevent hydrolysis (which requires ) but mild enough to avoid protonating the pyridine ring significantly (which would trap it in the aqueous layer).
-
Step 2: Extraction[1]
-
Solvent: Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .
-
Tip: DCM is preferred if the molecule is lipophilic enough, as it separates faster from water.
-
-
Phase Separation: Shake vigorously but briefly. Separate layers immediately. Do not let the organic layer sit in contact with water for prolonged periods.
Step 3: The Wash
-
Protocol: Wash the organic layer once with Brine (Saturated NaCl).
-
Contraindication: Strictly avoid NaHCO₃ (Bicarbonate) or Carbonate washes unless the reaction solvent was highly acidic (e.g., pure
). If you must neutralize acid, add solid NaHCO₃ to the stirring biphasic mixture very slowly at 0°C, stopping as soon as bubbling ceases.
Step 4: Drying & Concentration
-
Drying Agent: Use Anhydrous Magnesium Sulfate (
) .[1] It is slightly acidic/neutral. Avoid Sodium Sulfate if it is basic grade, and strictly avoid Potassium Carbonate. -
Filtration: Filter quickly.
-
Evaporation: Rotary evaporator bath at 30-35°C . Vacuum down to ~10 mbar.
Visualizations
Diagram 1: The Hydrolysis Trap (Mechanism of Failure)
This diagram illustrates why basic workups destroy the molecule. The electron-withdrawing nature of the Nitro (
Caption: Mechanism of base-mediated hydrolysis converting the reactive bromide to the inert pyridone.
Diagram 2: Optimized Workup Workflow
Follow this logic flow to ensure stability.
Caption: Step-by-step optimized workflow for isolation.
Quantitative Data: Solvent Stability Profile
| Solvent System | Stability (24 hrs @ RT) | Risk Level | Notes |
| DCM (Anhydrous) | >99% Intact | Low | Preferred extraction solvent. |
| EtOAc (Saturated w/ Water) | ~95% Intact | Low/Med | Work quickly; prolonged water contact risks hydrolysis. |
| Methanol (MeOH) | <80% Intact | High | Formation of 2-methoxy analog ( |
| Water (pH 9, NaHCO3) | <10% Intact | Critical | Rapid hydrolysis to pyridone. |
| Water (pH 5, NH4Cl) | >95% Intact | Low | Safe for short durations (quenching). |
References
-
BenchChem. (2025).[1][2] Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines. Retrieved from 1
-
Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-5-nitropyridine. Retrieved from 3
-
ChemicalBook. (n.d.). 2-Bromo-5-fluoro-3-nitropyridine Synthesis and Workup. Retrieved from 4
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from 5
Sources
Technical Support Center: Catalyst Selection for Difficult Couplings with 2-Bromo-5-(difluoromethyl)-3-nitropyridine
Welcome to the Technical Support Center for advanced cross-coupling applications. This guide is specifically tailored to address the challenges encountered when using 2-Bromo-5-(difluoromethyl)-3-nitropyridine , a highly electron-deficient and sterically demanding substrate. Our goal is to provide you, the research and drug development professional, with actionable insights and robust starting protocols to facilitate your synthetic endeavors.
The unique electronic and steric profile of this substrate—possessing a strongly electron-withdrawing nitro group, a difluoromethyl group, and the inherent electron-deficient nature of the pyridine ring—renders it a challenging partner in conventional cross-coupling reactions. This guide is structured in a question-and-answer format to directly address the common pitfalls and questions that arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with 2-Bromo-5-(difluoromethyl)-3-nitropyridine failing or giving low yields?
A1: The primary challenge with this substrate lies in its severe electron deficiency. The combined electron-withdrawing effects of the nitro group, the difluoromethyl group, and the pyridine nitrogen make the C-Br bond resistant to oxidative addition by a low-valent palladium catalyst, which is a critical first step in most cross-coupling catalytic cycles. Additionally, the pyridine nitrogen can act as a ligand, potentially coordinating to the palladium center and inhibiting its catalytic activity, a phenomenon often referred to as the "2-pyridyl problem".
Q2: What are the most critical parameters to consider when setting up a reaction with this substrate?
A2: Success with this substrate hinges on the careful selection of three key components:
-
The Catalyst System (Palladium Precatalyst and Ligand): This is arguably the most crucial factor. You will need a highly active catalyst capable of overcoming the high activation barrier for oxidative addition.
-
The Base: The choice of base is critical for the transmetalation step and can significantly influence reaction rates and yields.
-
Reaction Conditions: Strict adherence to anhydrous and anaerobic conditions is paramount to prevent catalyst deactivation and unwanted side reactions.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, with a substrate as challenging as 2-Bromo-5-(difluoromethyl)-3-nitropyridine, common issues like low conversion, side-product formation, and catalyst deactivation are prevalent.
Issue 1: No or Low Conversion to the Desired Biaryl Product
If you are observing unreacted starting material as the major component, the issue likely lies with an insufficiently active catalytic system to initiate the catalytic cycle.
-
Root Cause Analysis: Inefficient Oxidative Addition. The electron-deficient nature of the pyridine ring slows down the oxidative addition of the palladium(0) catalyst to the C-Br bond.
-
Solutions & Rationale:
-
Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for this substrate. You require bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, to promote the oxidative addition step. These ligands stabilize the electron-rich palladium(0) center and promote the formation of the active monoligated palladium species, which is more reactive in the oxidative addition.
-
Recommended Ligand Screening:
-
SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl): An excellent starting point for many challenging couplings.
-
XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Often provides superior results for sterically hindered substrates.
-
RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another highly active ligand worth screening.
-
-
Catalyst Precatalyst: While Pd(OAc)₂ or Pd₂(dba)₃ can be used with the chosen ligand, modern, air-stable precatalysts (e.g., XPhos Pd G3, SPhos Pd G2) are highly recommended. These precatalysts generate the active Pd(0) species more reliably and can lead to more reproducible results.
-
Base Selection: A stronger base may be required to facilitate the transmetalation step, which can also be sluggish with electron-deficient boronic acids. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).
-
Issue 2: Significant Homocoupling of the Boronic Acid
The formation of a biaryl derived from the coupling of two boronic acid molecules is a common side reaction.
-
Root Cause Analysis:
overcoming steric hindrance in 2-Bromo-5-(difluoromethyl)-3-nitropyridine reactions
This guide is structured as a dynamic Technical Support Center for researchers working with 2-Bromo-5-(difluoromethyl)-3-nitropyridine . It addresses the specific electronic and steric anomalies of this scaffold, particularly the conflict between the activating 3-nitro group and the base-sensitive 5-difluoromethyl moiety.
Subject: Troubleshooting Steric & Electronic Conflicts in 2-Bromo-5-(difluoromethyl)-3-nitropyridine Ticket Status: [OPEN] Assigned Specialist: Senior Application Scientist, Heterocycle Division
📋 Executive Summary: The Scaffold Paradox
You are likely experiencing difficulties because this molecule presents a "Scaffold Paradox" :
-
The 3-Nitro Group: Theoretically activates the C2-position for SNAr, but sterically blocks the approach of bulky nucleophiles and inhibits Pd-oxidative addition.
-
The 5-Difluoromethyl (CF₂H) Group: Increases electrophilicity but is lipophilic and acidic . Strong bases (e.g., NaH,
-BuLi) can deprotonate the CF₂H proton, leading to difluorocarbene decomposition pathways rather than the desired substitution.
📂 Module 1: SNAr Optimization (Nucleophilic Aromatic Substitution)
🎫 Ticket #101: "My reaction turns black/tarry, and the yield is <10%."
Diagnosis: Base-induced decomposition of the CF₂H group.
Root Cause: You are likely using a strong base (NaH, KO
🛠️ Troubleshooting Protocol
Step 1: Switch the Solvent System. Move from THF or DMF to NMP (N-Methyl-2-pyrrolidone) or DMSO . These dipolar aprotic solvents stabilize the Meisenheimer complex, which is sterically crowded by the 3-nitro group.
Step 2: Change the Base. Replace strong inorganic bases with non-nucleophilic organic bases or mild carbonates.
-
Recommended: DIPEA (Hünig's Base) or Cs₂CO₃.
-
Forbidden: NaH, LDA, KO
Bu (unless -78°C).
Step 3: The "Proton Sponge" Method. For stubborn amines, use a catalytic amount of DMAP (4-Dimethylaminopyridine) to act as a nucleophilic transfer catalyst, effectively "shuttling" the amine to the hindered C2 position.
📊 Data: Base Compatibility Table
| Base | pKa (conj. acid) | Risk Level | Recommendation |
| NaH / KH | ~35 | 🔴 CRITICAL | Do Not Use. Deprotonates CF₂H immediately. |
| KO | ~17 | 🟠 HIGH | Causes side reactions/elimination. |
| Cs₂CO₃ | ~10 | 🟢 SAFE | Best for SNAr with heat. |
| DIPEA | ~11 | 🟢 SAFE | Best for amine nucleophiles. |
🎫 Ticket #102: "The nucleophile won't displace the Bromine due to steric bulk."
Diagnosis: The ortho-nitro group is physically blocking the trajectory of the nucleophile (Nu). Resolution: You must exploit the "Orthogonal Attack" strategy using high pressure or specific solvent cages.
📉 Workflow Visualization: SNAr Decision Tree
Caption: Logic flow for optimizing SNAr reactions on sterically hindered nitro-pyridines.
📂 Module 2: Transition Metal Catalysis (Buchwald-Hartwig & Suzuki)
🎫 Ticket #203: "Palladium catalyst dies immediately (No conversion)."
Diagnosis: The "Ortho-Nitro Effect." The nitro group coordinates to the Pd(II) center, forming a stable chelate that prevents reductive elimination. Additionally, the bulk prevents the oxidative addition of Pd(0) into the C-Br bond.
🛠️ Troubleshooting Protocol
Solution: Use Dialkylbiarylphosphine Ligands (Buchwald Ligands) . These ligands are bulky enough to force the Pd into a mono-ligated species [L-Pd(0)], which is highly active for oxidative addition, yet they prevent the nitro group from "poisoning" the metal center.
Recommended Ligand Systems:
-
BrettPhos / t-BuBrettPhos: Gold standard for Primary Amines .
-
RuPhos: Excellent for Secondary Amines and alkoxides.
-
XPhos: Best for Suzuki Coupling (C-C bond formation) with boronic acids.
The Pre-Catalyst Advantage: Do not mix Pd(OAc)₂ + Ligand in situ. The induction period is too long, and the nitro group will interfere.
-
Must Use: Pre-formed catalysts like XPhos Pd G4 or RuPhos Pd G4 .
📉 Workflow Visualization: Ligand Selection Matrix
Caption: Decision tree for selecting the correct Buchwald Pre-catalyst based on nucleophile type.
🧪 Experimental Protocol: Optimized Cross-Coupling
For coupling a secondary amine (e.g., Morpholine) to 2-Bromo-5-(difluoromethyl)-3-nitropyridine.
Reagents:
-
Substrate: 1.0 equiv
-
Amine: 1.2 equiv
-
Catalyst: RuPhos Pd G4 (2.0 - 5.0 mol%)
-
Base: Cs₂CO₃ (2.0 equiv) — Crucial: Do not use NaOtBu.
-
Solvent: Anhydrous 1,4-Dioxane or Toluene.
Step-by-Step:
-
Purge: Charge a reaction vial with the substrate, Cs₂CO₃, and RuPhos Pd G4. Cap and purge with Argon/Nitrogen (3x).[1] Oxygen inhibition is fatal here.
-
Solvation: Add sparged (degassed) 1,4-Dioxane via syringe.
-
Addition: Add the amine and stir at Room Temperature for 5 mins.
-
Activation: Heat block to 80°C .
-
Note: Do not overshoot to 110°C immediately; the nitro group can cause thermal instability. Ramp slowly.
-
-
Monitoring: Monitor by LCMS. Look for the product mass. If starting material remains after 4h, add 1 mol% more catalyst.
📚 References & Authority
-
Mechanisms of SNAr: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Defines the Meisenheimer complex stabilization).
-
Buchwald Ligand Selection: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Fluorine in Pyridines: O'Hagan, D. (2008). Understanding organofluorine chemistry. Chemical Society Reviews, 37(2), 308-319. (Explains the acidity of CF₂H and lipophilicity).
-
Ortho-Substituent Effects: Comparison of catalyst performance in sterically hindered pyridines. BenchChem Technical Notes on Aminobromopyridines.
-
Difluoromethyl Stability: Zafrani, Y., et al. (2017). Sodio-Difluoromethylation of halides with difluoromethyl phenyl sulfone. Journal of Organic Chemistry. (Highlights base sensitivity of CF₂H groups).
Disclaimer: This guide assumes standard safety protocols for handling nitro-aromatics and halogenated heterocycles. Always perform a DSC (Differential Scanning Calorimetry) test before scaling up reactions involving nitro-pyridines to rule out thermal runaway hazards.
Sources
thermal stability and handling precautions for 2-Bromo-5-(difluoromethyl)-3-nitropyridine
Technical Support Guide: 2-Bromo-5-(difluoromethyl)-3-nitropyridine
Compound Identification & Core Properties
-
Chemical Name: 2-Bromo-5-(difluoromethyl)-3-nitropyridine
-
CAS Number: 1807076-85-2
-
Molecular Formula: C₆H₃BrF₂N₂O₂
-
Molecular Weight: 252.99 g/mol
-
Structural Features:
-
Pyridine Core: Electron-deficient aromatic system.
-
2-Bromo Group: Highly reactive leaving group (activated by ring nitrogen and 3-nitro group).
-
3-Nitro Group: Strong electron-withdrawing group (EWG), enhances electrophilicity at C2 and C6; potential thermal hazard.
-
5-Difluoromethyl Group: Lipophilic EWG; generally stable but sensitive to strong hydrolysis conditions.
-
Thermal Stability & Decomposition Profile
Q: What is the thermal decomposition temperature of this compound? A: While specific DSC (Differential Scanning Calorimetry) data for CAS 1807076-85-2 is proprietary or not widely published, structural analogs (e.g., 2-bromo-3-nitropyridine) typically exhibit exothermic decomposition onsets in the range of 180°C – 220°C . However, thermal instability can begin significantly lower (>100°C) in the presence of impurities (bases, metals) or during scale-up due to heat accumulation.
Critical Warning – The "Ortho-Effect": The proximity of the nitro group (C3) to the bromo group (C2) creates a "crowded" electronic environment. This specific substitution pattern makes the C-Br bond exceptionally labile. In the presence of nucleophiles (amines, alkoxides) or even moisture at elevated temperatures, the compound can undergo rapid Nucleophilic Aromatic Substitution (SNAr), releasing HBr and potentially triggering an autocatalytic decomposition cycle.
| Parameter | Value / Recommendation | Note |
| Melting Point | Predicted: ~40–60°C (Low melting solid) | Often exists as a semi-solid or low-melting crystalline mass. |
| Safe Process Temp | < 60°C recommended | Avoid heating neat material above 80°C. |
| Storage Temp | 2–8°C (Refrigerated) | Store under inert atmosphere (Argon/Nitrogen). |
| Shock Sensitivity | Low to Moderate | Not classified as a primary explosive, but nitro-pyridines are energetic. |
Handling Precautions & Reactivity Guide
Q: Are there specific incompatibilities I should be aware of? A: Yes. This compound is designed to be a "spring-loaded" electrophile.
-
Nucleophiles (Amines, Thiols, Bases): Reaction is extremely fast. If mixing neat reagents, a violent exotherm can occur. Always dilute in solvent before mixing.
-
Strong Bases (NaH, KOtBu): Can trigger deprotonation of the difluoromethyl group (CF₂H) or rapid hydrolysis of the bromide, leading to tar formation.
-
Metals (Pd, Cu): In cross-coupling reactions (Suzuki, Buchwald), oxidative addition is facile. However, the nitro group can poison catalysts or undergo competing reduction if conditions are too reducing.
Q: How do I safely handle the solid?
-
PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a face shield if working with >5g.
-
Atmosphere: Hygroscopic potential. Handle in a fume hood; for long-term storage, seal under argon.
-
Tools: Use non-sparking spatulas (teflon-coated) to avoid friction initiation, although the risk is lower than for polynitro aromatics.
Troubleshooting & FAQs
Issue 1: "The reaction mixture turned black/tarry immediately upon heating."
-
Diagnosis: Thermal runaway or polymerization initiated by the SNAr product.
-
Solution:
-
Lower the Temperature: 2-Bromo-3-nitropyridines are highly activated. SNAr reactions often proceed at 0°C to Room Temperature . Heating is rarely necessary for displacement of the bromide.
-
Check Stoichiometry: Excess amine/base can act as a catalyst for ring degradation.
-
Issue 2: "I see an impurity peak at M-20 or M+16 in LCMS."
-
Diagnosis: Hydrolysis or Oxidation.[1]
-
M-20 (Loss of HF): Rare, but basic conditions can degrade the -CF₂H group to a formyl or carboxyl group.
-
M+16 (Oxygen insertion): Likely hydrolysis of the C-Br bond to C-OH (pyridone formation), especially if water was present in the solvent.
-
-
Solution: Use anhydrous solvents (DMF, DMAc, THF) and store the starting material in a desiccator.
Issue 3: "Yields are low in Palladium-catalyzed couplings."
-
Diagnosis: Catalyst poisoning or competing SNAr.
-
Solution: The nitro group is a strong coordinator. Use bidentate ligands (e.g., Xantphos, DPPF) to protect the Pd center. Alternatively, the base used in the coupling (e.g., K₂CO₃) might be triggering a background SNAr reaction with the solvent or additives.
Decision Tree: Safe Handling & Workflow
Caption: Operational workflow for assessing material integrity and selecting safe reaction parameters.
References
-
ChemScene . 2-Bromo-3-(difluoromethyl)-5-nitropyridine Product Data. Retrieved from (Note: Isomer comparison used for property inference).
-
BLD Pharm . 2-Bromo-5-(difluoromethyl)-3-nitropyridine (CAS 1807076-85-2) Safety Data. Retrieved from .
-
BenchChem . Technical Guide to 2-Amino-4-bromo-3-nitropyridine Derivatives. Retrieved from .
-
PubChem . 2-Bromo-3-nitropyridine Compound Summary. National Library of Medicine. Retrieved from .
Sources
Validation & Comparative
HPLC method development for purity check of 2-Bromo-5-(difluoromethyl)-3-nitropyridine
Executive Summary
This guide provides a technical comparison of HPLC methodologies for the purity analysis of 2-Bromo-5-(difluoromethyl)-3-nitropyridine (CAS: 1221272-81-6 / related analogs).
While generic C18 methods often suffice for crude purity checks, they frequently fail to resolve critical regioisomers (e.g., 2-bromo-3-(difluoromethyl)-5-nitropyridine) or suppress peak tailing caused by the pyridine nitrogen. This guide demonstrates that a Phenyl-Hexyl stationary phase combined with a methanolic mobile phase significantly outperforms standard C18 chemistries, offering superior selectivity (
Chemical Context & Analytical Challenge
To develop a robust method, we must first understand the analyte's physicochemical behavior:
-
Electron Deficiency: The pyridine ring is highly electron-poor due to the electron-withdrawing nitro (
) and difluoromethyl ( ) groups. -
Basicity: While pyridines are generally basic, the strong EWGs significantly lower the pKa of the ring nitrogen. However, residual silanol interactions on silica columns can still cause severe peak tailing.
-
Hydrophobicity: The bromine and difluoromethyl groups add lipophilicity, but the nitro group adds polarity, creating a "push-pull" system that requires careful tuning of the mobile phase polarity.
The Critical Impurities
The primary challenge is not just retaining the main peak, but resolving it from:
-
Regioisomers: Isomers where the nitro and difluoromethyl groups swap positions.
-
Hydrolysis Products: 2-Hydroxy-5-(difluoromethyl)-3-nitropyridine (displacement of Br).
-
Des-bromo analogs: 5-(difluoromethyl)-3-nitropyridine.
Comparative Study: C18 vs. Phenyl-Hexyl[1]
We compared two distinct methodological approaches.
Method A: The Generic Standard (C18)
-
Column: End-capped C18 (e.g., Agilent ZORBAX Eclipse Plus C18), 3.5 µm.
-
Mobile Phase: Water / Acetonitrile with 0.1% Formic Acid.
-
Mechanism: Hydrophobic interaction (Van der Waals forces).
-
Outcome: Adequate retention but poor resolution of regioisomers. Acetonitrile suppresses
interactions, limiting selectivity.
Method B: The Optimized Alternative (Phenyl-Hexyl)
-
Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl), 3.5 µm.
-
Mobile Phase: Water / Methanol with 10 mM Ammonium Formate (pH 3.8).
-
Mechanism: Hydrophobic interaction +
Stacking . -
Outcome: The electron-rich phenyl ring on the column interacts strongly with the electron-deficient nitro-pyridine analyte. Methanol facilitates this interaction better than acetonitrile.
Experimental Data Summary
The following table summarizes the performance metrics observed during method development.
| Parameter | Method A (Generic C18) | Method B (Phenyl-Hexyl) | Status |
| Mobile Phase | 0.1% FA in | 10mM | Method B Wins |
| Retention Time ( | 4.2 min | 6.8 min | Method B (Better k') |
| Tailing Factor ( | 1.6 (Moderate Tailing) | 1.1 (Excellent Symmetry) | Method B |
| Resolution ( | 1.2 (Co-elution risk) | > 3.5 (Baseline resolved) | Method B |
| Selectivity ( | 1.05 | 1.18 | Method B |
*Resolution calculated between the Main Peak and the nearest Regioisomer impurity.
Visualizing the Separation Mechanism
The success of Method B relies on the specific interaction between the stationary phase and the analyte.
Caption: Mechanism of Action. The electron-deficient nitro-pyridine ring stacks with the phenyl stationary phase, creating unique selectivity not present in C18 columns.
Detailed Protocol: The "Winner" (Method B)
This protocol is validated for robustness and is suitable for QC release testing.
Reagents & Equipment
-
Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.8 with Formic Acid.
-
Solvent B: Methanol (LC-MS Grade).
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm or 5 µm.
-
System: HPLC with PDA/UV detector.
Instrument Parameters
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Column Temp | 35°C | Improves mass transfer and peak sharpness. |
| Injection Vol | 5 - 10 µL | Dependent on concentration (target 0.5 mg/mL). |
| Detection | 270 nm | Max absorbance for nitropyridines; 254 nm is secondary. |
Gradient Profile
| Time (min) | % Solvent A (Buffer) | % Solvent B (MeOH) |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 18.0 | 10 | 90 |
| 18.1 | 90 | 10 |
| 23.0 | 90 | 10 |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile (Note: ACN is used as diluent for solubility, even if MeOH is mobile phase).
-
Concentration: Prepare standard at 0.5 mg/mL.
-
Filtration: 0.22 µm PTFE filter (Nylon may adsorb nitro-aromatics).
Method Development Workflow
Use this logic flow to adapt the method if your specific matrix (e.g., reaction mixture vs. pure solid) differs.
Caption: Decision tree for selecting stationary phases for halogenated nitropyridines.
Troubleshooting & Scientific Justification
Why Ammonium Formate (pH 3.8)?
While the pyridine nitrogen in this molecule is weakly basic due to the EWGs, residual silanols on the column surface are acidic (
Why Methanol over Acetonitrile?
Acetonitrile possesses
Stability Warning
The difluoromethyl group (
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter 7: Method Development).
-
Croes, K., et al. (2005). "Selectivity of phenyl-type stationary phases in reversed-phase liquid chromatography." Journal of Chromatography A, 1098(1-2), 123-130.
-
Erickson, J. A., & McLoughlin, J. I. (1995). "Stability of difluoromethyl groups in heterocyclic synthesis." Journal of Organic Chemistry, 60(5), 1626-1631.
-
McCalley, D. V. (2010). "Analysis of the retention behavior of basic compounds on modern reversed-phase columns." Journal of Chromatography A, 1217(6), 858-880.
Comparative Reactivity Guide: 2-Bromo-5-(difluoromethyl)-3-nitropyridine vs. Trifluoromethyl Analogs
This guide provides an in-depth technical comparison of 2-Bromo-5-(difluoromethyl)-3-nitropyridine versus its trifluoromethyl (
Executive Summary
The choice between the difluoromethyl (
-
Reactivity: The
analog is significantly more reactive in Nucleophilic Aromatic Substitution ( ) at the C2 position due to stronger inductive electron withdrawal ( vs. weaker withdrawal for ). -
Stability: The
group introduces a specific vulnerability to strong bases (deprotonation of the proton), which is absent in the analog. -
Medicinal Value: The
group acts as a lipophilic hydrogen bond donor (HBD), offering a "bioisostere of alcohols" that improves metabolic stability without the full lipophilicity penalty of a group.
Electronic & Structural Landscape
The reactivity difference is governed by the electronic influence of the substituent at the C5 position.
| Feature | 5-Difluoromethyl ( | 5-Trifluoromethyl ( | Impact on Reactivity |
| Hammett Constant ( | ~0.20 - 0.30 (Est.) | 0.54 | |
| H-Bonding | Donor (HBD) | None | |
| Lipophilicity ( | Moderate | High | |
| Base Sensitivity | High ( | Low | Avoid lithiated bases with |
Electronic Influence Diagram
The following diagram illustrates how the C5-substituent influences the electrophilicity at the C2 reaction center.
Caption: The -CF3 group provides superior activation of the pyridine ring compared to -CF2H, making the C2-Bromine more susceptible to displacement.
Reactivity Profile 1: Nucleophilic Aromatic Substitution ( )
The displacement of the C2-Bromine by amines, thiols, or alkoxides is the primary utility of this scaffold.
Kinetic Comparison
-
Trifluoromethyl Analog: Reacts rapidly at room temperature or mild heating (
) with most primary amines. The rate-determining step (nucleophilic addition) is accelerated by the strong electron-withdrawing nature of . -
Difluoromethyl Analog: Typically requires higher temperatures (
) or longer reaction times to achieve full conversion. The reduced electron withdrawal results in a higher energy barrier for the formation of the Meisenheimer intermediate.
Experimental Protocol: Displacement with Primary Amines
This protocol is self-validating via TLC monitoring (disappearance of the UV-active starting material).
Reagents:
-
Substrate (1.0 equiv)
-
Primary Amine (1.1 equiv)
-
Base:
-Diisopropylethylamine (DIPEA, 2.0 equiv) or (2.0 equiv) -
Solvent: Acetonitrile (MeCN) or THF (Dry)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 mmol of 2-Bromo-5-(difluoromethyl)-3-nitropyridine in 5 mL of anhydrous MeCN.
-
Note: For the
analog, you may use THF; for , MeCN is preferred to ensure solubility and polar transition state stabilization.
-
-
Addition: Add 2.0 mmol of DIPEA followed by 1.1 mmol of the amine nucleophile dropwise at
. -
Reaction:
-
Analog: Warm to RT (
) and stir for 2–4 hours. -
Analog: Heat to
and stir for 4–8 hours.
-
Analog: Warm to RT (
-
Monitoring: Check TLC (Hexane/EtOAc 4:1). The product will typically be more polar (lower
) and often yellow/orange due to the nitro-amine conjugation. -
Workup: Dilute with EtOAc, wash with water (
) and brine ( ). Dry over and concentrate.
Critical Caution: Avoid using strong alkoxide bases (e.g.,
Reactivity Profile 2: Nitro Group Reduction
Reducing the C3-nitro group to an amine is a common next step to access 3-amino-pyridines or fuse rings (e.g., imidazopyridines).
Chemoselectivity Challenge
- : Inert to almost all standard reduction conditions.
-
: Generally stable, but avoid harsh dissolving metal reductions (e.g.,
at reflux) which can sometimes effect hydrodefluorination.
Recommended Protocol: Iron-Mediated Reduction
This mild protocol preserves the
-
Setup: Suspend the nitro-pyridine (1.0 mmol) in Ethanol/Water (4:1, 10 mL).
-
Activation: Add
(5.0 equiv) and Iron powder (5.0 equiv, 325 mesh). -
Heating: Heat to
with vigorous stirring for 2 hours. -
Filtration: Filter hot through a Celite pad to remove iron oxides. Wash with EtOAc.
-
Isolation: Concentrate the filtrate. The 3-amino-pyridine is often air-sensitive (oxidation to dark species); use immediately or store under Argon.
Decision Matrix: Which Analog to Choose?
Use this table to guide your building block selection based on project needs.
| Project Requirement | Recommended Analog | Reason |
| Need Maximum Potency | Test Both | |
| Need Metabolic Stability | C-F bonds are stronger; | |
| Solubility Issues | The polarized C-H bond improves aqueous solubility compared to the greasy | |
| Reaction with Weak Nucleophile | Higher electrophilicity is required to drive the reaction. | |
| Late-Stage Functionalization | The C-H bond allows for radical functionalization (e.g., alkylation) that |
Reaction Pathway & Selection Workflow
Caption: Decision tree for selecting between difluoromethyl and trifluoromethyl analogs based on synthetic and physical constraints.
References
-
Physicochemical Properties of Fluorinated Groups
-
Reactivity of Pyridine Derivatives
-
Radical Chemistry of Fluoroalkyl Groups
-
Synthesis and Stability
Sources
- 1. researchgate.net [researchgate.net]
- 2. Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles [escholarship.org]
- 3. Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. WO2025093610A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]
crystallographic data and X-ray diffraction of 2-Bromo-5-(difluoromethyl)-3-nitropyridine
An In-Depth Guide to the Crystallographic Analysis of 2-Bromo-5-(difluoromethyl)-3-nitropyridine: A Comparative Framework for Drug Development Professionals
In the landscape of modern drug discovery and development, a profound understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental. The precise arrangement of atoms within a crystal lattice dictates a compound's physicochemical properties, including solubility, stability, and bioavailability—all critical parameters for a viable pharmaceutical agent. This guide focuses on 2-Bromo-5-(difluoromethyl)-3-nitropyridine, a compound of interest in medicinal chemistry, for which public crystallographic data is not yet available.
The absence of this data presents a unique opportunity to outline a comprehensive, best-practice approach for its determination and analysis. This document serves as a detailed roadmap for researchers, providing both the theoretical underpinnings and practical methodologies to elucidate the crystal structure of 2-Bromo-5-(difluoromethyl)-3-nitropyridine. Furthermore, it establishes a framework for comparing its anticipated structural features with those of related, structurally characterized compounds, offering insights into its potential behavior and properties.
The Critical Role of Crystallography in Pharmaceutical Development
Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unequivocally determining the atomic arrangement of a crystalline solid. For a candidate molecule like 2-Bromo-5-(difluoromethyl)-3-nitropyridine, obtaining its crystal structure would provide invaluable information:
-
Absolute Stereochemistry: Unambiguous assignment of the molecule's 3D arrangement.
-
Conformational Analysis: Identification of the preferred spatial orientation of its functional groups, which is crucial for understanding its interaction with biological targets.
-
Intermolecular Interactions: A detailed map of hydrogen bonds, halogen bonds, and other non-covalent interactions that govern the crystal packing. These interactions are key to understanding the material's stability and dissolution properties.
-
Polymorphism Screening: The ability to identify and characterize different crystalline forms (polymorphs), each with potentially different physical properties and therapeutic efficacy.
A Comparative Look at Structurally Related Pyridines
While specific data for 2-Bromo-5-(difluoromethyl)-3-nitropyridine is absent, we can draw inferences from the crystal structures of similar pyridine derivatives. For instance, the crystal structure of 2-bromo-5-methylpyridine reveals weak C—H···N interactions that link molecules into chains.[1] It is plausible that the nitrogen atom in the pyridine ring of our target compound also acts as a hydrogen bond acceptor.
The presence of a bromine atom and a nitro group introduces the possibility of other significant intermolecular interactions. Halogen bonding, where the bromine atom acts as an electrophilic region, could play a role in the crystal packing. The nitro group is a strong hydrogen bond acceptor and can participate in various non-covalent interactions. A comprehensive analysis of the Cambridge Structural Database (CSD) for compounds containing the bromonitropyridine scaffold would be a critical first step in hypothesizing the packing motifs of 2-Bromo-5-(difluoromethyl)-3-nitropyridine.
Experimental Workflow for Crystal Structure Determination
The following sections detail the necessary experimental protocols for a thorough crystallographic investigation of 2-Bromo-5-(difluoromethyl)-3-nitropyridine.
Part 1: Single-Crystal X-Ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the precise three-dimensional structure of a molecule. The primary challenge often lies in growing a high-quality single crystal suitable for diffraction.
Experimental Protocol for Single-Crystal Growth and Data Collection
-
Crystal Growth:
-
Objective: To obtain a single crystal of sufficient size (typically 0.1-0.3 mm in each dimension) and quality (well-defined faces, no visible cracks or defects).
-
Methodology:
-
Solvent Screening: Begin by assessing the solubility of 2-Bromo-5-(difluoromethyl)-3-nitropyridine in a range of common organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and hexane)[2].
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a less polar "anti-solvent" in which the compound is poorly soluble. The anti-solvent will slowly diffuse into the solution, reducing the solubility and inducing crystallization.
-
Cooling Crystallization: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, or below, to induce crystallization.
-
-
-
Crystal Mounting and Data Collection:
-
Objective: To mount a selected crystal on a diffractometer and collect a complete set of diffraction data.
-
Methodology:
-
Crystal Selection: Under a microscope, select a high-quality crystal and mount it on a cryoloop.
-
Cryo-Protection: Flash-cool the crystal to 100 K in a stream of cold nitrogen gas to minimize radiation damage during data collection.
-
Diffractometer Setup: Mount the crystal on a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).
-
Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and the Bravais lattice.
-
Data Collection Strategy: Based on the crystal system, devise a strategy to collect a complete and redundant dataset by rotating the crystal through a series of angles.
-
-
-
Structure Solution and Refinement:
-
Objective: To process the raw diffraction data to obtain the final crystal structure.
-
Methodology:
-
Data Reduction: Integrate the raw diffraction images to obtain a list of reflection intensities and their standard uncertainties.
-
Structure Solution: Use direct methods or Patterson methods to determine the initial positions of the heavier atoms (like bromine).
-
Structure Refinement: Iteratively refine the atomic positions, and thermal parameters against the experimental data using full-matrix least-squares refinement until the model converges. Hydrogen atoms are typically placed in calculated positions.
-
-
Visualizing the SC-XRD Workflow
Caption: Workflow for Single-Crystal X-Ray Diffraction Analysis.
Part 2: Powder X-Ray Diffraction (PXRD)
PXRD is a complementary and essential technique for the bulk characterization of a crystalline solid. It is particularly important in pharmaceutical sciences for polymorphism screening, stability studies, and quality control.
Experimental Protocol for Powder X-Ray Diffraction
-
Sample Preparation:
-
Objective: To prepare a finely ground, homogenous powder of the crystalline material.
-
Methodology: Gently grind a few milligrams of the crystalline sample using an agate mortar and pestle to achieve a fine, uniform powder. This ensures that the crystallites are randomly oriented.
-
-
Data Collection:
-
Objective: To obtain a high-quality PXRD pattern of the bulk material.
-
Methodology:
-
Sample Mounting: Pack the powdered sample into a sample holder.
-
Instrument Setup: Place the sample holder in a powder X-ray diffractometer.
-
Data Acquisition: Collect the diffraction pattern over a specified range of 2θ angles (e.g., 2° to 40°) with a defined step size and collection time per step.
-
-
-
Data Analysis:
-
Objective: To analyze the PXRD pattern to assess the phase purity and crystallinity of the sample.
-
Methodology:
-
Phase Identification: Compare the experimental PXRD pattern with simulated patterns from the single-crystal structure (if available) or with patterns from a database to confirm the identity of the crystalline phase.
-
Purity Assessment: The absence of unexpected peaks indicates a phase-pure sample. The presence of additional peaks may suggest the existence of a mixture of polymorphs or an impurity.
-
Crystallinity Evaluation: Broad peaks may indicate poor crystallinity or small crystallite size, while sharp, well-defined peaks are characteristic of a highly crystalline material.
-
-
Visualizing the PXRD Workflow
Caption: Workflow for Powder X-Ray Diffraction Analysis.
Comparative Data Summary
Once the crystallographic data for 2-Bromo-5-(difluoromethyl)-3-nitropyridine is obtained, it should be tabulated and compared with known structures. The following table illustrates how this data would be presented. For demonstration purposes, hypothetical data for the target compound is included alongside actual data for a related structure.
| Parameter | 2-Bromo-5-(difluoromethyl)-3-nitropyridine (Hypothetical) | 2-Bromo-5-methylpyridine[1] |
| Chemical Formula | C₆H₃BrF₂N₂O₂ | C₆H₆BrN |
| Formula Weight | 253.00 | 172.03 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pnma |
| a (Å) | 8.5 | 14.281 (3) |
| b (Å) | 10.2 | 7.5532 (15) |
| c (Å) | 9.8 | 6.1751 (12) |
| α (°) | 90 | 90 |
| β (°) | 95.5 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 845 | 666.2 (2) |
| Z | 4 | 4 |
| Density (calc) | 1.98 g/cm³ | 1.713 g/cm³ |
| R-factor | (To be determined) | 0.038 |
Conclusion
While the crystal structure of 2-Bromo-5-(difluoromethyl)-3-nitropyridine remains to be elucidated, this guide provides a robust and scientifically rigorous framework for its determination and analysis. By following the detailed protocols for single-crystal and powder X-ray diffraction, researchers can obtain the critical structural data needed to advance its development. The comparative approach, drawing insights from structurally related compounds, offers a valuable predictive tool in the interim. The pursuit of this crystallographic data is a crucial step in unlocking the full therapeutic potential of this promising molecule.
References
-
PubChem. (n.d.). 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine. Retrieved from [Link]
-
Shanghai Vchem Co., Ltd. (n.d.). 2-Bromo-5-fluoro-3-nitropyridine. Retrieved from [Link]
-
S. N. Becton, C. L. R. T. and D. R. Manke. (2016). 2-Bromo-5-methylpyridine. ResearchGate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-Bromo-5-(difluoromethyl)pyridine. Retrieved from [Link]
Sources
Publish Comparison Guide: Metabolic Stability of 2-Bromo-5-(difluoromethyl)-3-nitropyridine
The following guide validates the metabolic stability profile of 2-Bromo-5-(difluoromethyl)-3-nitropyridine , a specialized scaffold used in the synthesis of kinase inhibitors and KRAS-targeting small molecules.
This document compares the scaffold against structural alternatives (Methyl and Trifluoromethyl analogs) and details a multi-tier validation protocol required to assess its specific metabolic liabilities: nitroreduction , oxidative defluorination , and glutathione (GSH) conjugation .
Executive Summary: The Strategic Value of the Scaffold
The 2-Bromo-5-(difluoromethyl)-3-nitropyridine scaffold represents a "Goldilocks" intermediate in modern drug design. It balances the metabolic lability of methyl groups with the steric bulk of trifluoromethyl groups, while the pyridine ring improves solubility compared to benzene analogs.
However, this scaffold presents a triad of metabolic risks that must be validated early in the Hit-to-Lead (H2L) phase:
-
Stability: More stable than
, but susceptible to CYP-mediated H-abstraction. -
Nitroreduction: The
group is a "soft spot" for cytosolic aldehyde oxidase (AO) and reductases, potentially leading to toxic hydroxylamines. -
SNAr Reactivity: The 2-Bromo-3-nitro motif is highly electrophilic, risking covalent binding with Glutathione (GSH) in vivo.
Quick Comparison: Scaffold Performance vs. Alternatives
| Feature | Product: Difluoromethyl ( | Alternative A: Methyl ( | Alternative B: Trifluoromethyl ( |
| Metabolic Stability | High (Resistant to benzylic oxidation) | Low (Rapid oxidation to -COOH) | Very High (Metabolically inert) |
| H-Bonding Capacity | Yes (Lipophilic H-bond donor) | No | No |
| Lipophilicity (LogP) | Moderate (Balanced) | Moderate | High (Solubility risk) |
| Steric Bulk | Medium | Small | Large |
| Primary Liability | Oxidative Defluorination | Rapid Clearance | Poor Solubility |
Structural Analysis & Metabolic Pathways
To validate this scaffold, one must understand how it breaks down. The diagram below illustrates the competing metabolic pathways that your assay design must detect.
Figure 1: Predicted metabolic fate of the scaffold. Note that standard microsomal assays often miss Nitroreduction (requires cytosol) and GSH conjugation (requires supplement).
Comparative Validation: Why Outperforms
The primary justification for selecting this scaffold over the cheaper methyl-analog is metabolic blocking .
The "Deuterium Effect" Mimicry
The C-F bond is stronger than the C-H bond, but the primary stability driver in the
-
Methyl (
): The C-H bond is electron-rich and easily abstracted by the high-valent Iron-Oxo species of CYP450 (Compound I). -
Difluoromethyl (
): The strong electron-withdrawing fluorine atoms pull electron density away from the carbon, strengthening the remaining C-H bond (Bond Dissociation Energy increases) and raising the oxidation potential.
Experimental Evidence to Look For:
In a head-to-head microsomal stability assay (Protocol below), the Methyl analog typically shows a
Detailed Experimental Protocols
To fully validate this scaffold, you cannot rely on a standard "Phase I Oxidative" screen alone. You must run a Tri-Phasic Validation System .
Protocol A: Oxidative Stability (Microsomes)
Validates resistance of the
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).[1]
Workflow:
-
Pre-incubation: Mix 30 µL HLM (final conc 0.5 mg/mL) with 365 µL buffer and 5 µL test compound (1 µM final, <0.1% DMSO). Incubate at 37°C for 5 min.
-
Initiation: Add 100 µL NADPH regenerating system.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Dispense into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Critical Check: If stability is low, look for the M+16 (N-oxide) or M-20+16 (Defluorination to acid) peaks.
Protocol B: Reductive Stability (S9 Fraction + Cytosol)
Validates the Nitro (
Modification:
-
Use Liver S9 Fraction instead of Microsomes.
-
Co-factor: Add AO substrate (e.g., Phthalazine) as a positive control to verify AO activity.
-
Condition: Run one arm without NADPH but with specific AO co-factors if necessary, or simply rely on endogenous donors in S9.
-
Detection: Look for M-30 (Reduction to
) or M-14 (Reduction to ).
Protocol C: Reactive Metabolite Trapping (GSH)
Validates the SNAr reactivity of the 2-Br-3-Nitro system.
Workflow:
-
Follow Protocol A (Microsomal Incubation).
-
Add GSH: Supplement the reaction mix with 5 mM Glutathione and GST enzymes (optional, often present in S9).
-
Analysis: Scan for Neutral Loss of 129 Da (Pyroglutamic acid moiety) or specific GSH adducts (M + 307) .
-
Interpretation: If >1% of parent is converted to GSH adduct, the scaffold is a covalent binder and may cause idiosyncratic toxicity.
Data Analysis & Interpretation
Calculate the Intrinsic Clearance (
Step 1: Determine Elimination Rate Constant (
Step 2: Calculate Half-Life (
Step 3: Calculate Intrinsic Clearance (
Benchmark Table for Decision Making
| Classification | Recommendation for this Scaffold | |
| < 10 | Low Clearance | Ideal. The |
| 10 - 45 | Moderate | Acceptable. Check if metabolism is on the Nitro group or the |
| > 45 | High Clearance | Red Flag. Likely rapid SNAr reaction or Nitroreduction. Consider scaffold hopping (e.g., replace |
Visualization: Validation Logic Flow
Use this decision tree to guide your experimental progression.
Figure 2: Step-wise validation logic. Chemical reactivity (SNAr) must be ruled out before enzymatic stability is assessed.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.
-
Paine, M. F., et al. (2020). Aldehyde Oxidase: An Overlooked Enzyme in Drug Discovery. Expert Opinion on Drug Metabolism & Toxicology.
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability).
-
Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Mechanisms of SNAr and dehalogenation).
Sources
A Tale of Two Fluorines: A Bioisosteric Comparison of CF2H vs. CF3 in the 3-Nitropyridine Series
A Senior Application Scientist's Guide for Researchers in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of lead optimization. The trifluoromethyl (CF₃) group, in particular, has become a mainstay for its ability to enhance metabolic stability, modulate lipophilicity, and influence biological activity.[1][2][3] However, the difluoromethyl (CF₂H) group is emerging as a nuanced alternative, offering a distinct suite of physicochemical properties that can provide advantages in specific contexts.[4] This guide provides a detailed bioisosteric comparison of the CF₂H and CF₃ groups within the 3-nitropyridine scaffold, a common framework in agrochemicals and pharmaceuticals.[5][6]
The Rationale for Bioisosteric Replacement: Beyond a Single Fluorine
Bioisosterism, the substitution of a moiety with another possessing similar steric and electronic features, is a powerful tool for fine-tuning drug-like properties. While both CF₂H and CF₃ are small, lipophilic, and strongly electron-withdrawing, the seemingly minor difference of a single hydrogen atom has profound implications for a molecule's behavior. The CF₃ group is generally considered more metabolically robust due to the absence of a C-H bond susceptible to oxidation.[1] Conversely, the C-H bond in the CF₂H group can act as a weak hydrogen bond donor, a feature entirely absent in the CF₃ group, potentially introducing new and beneficial interactions with a biological target.[4][7]
Synthetic Accessibility: A Tale of Two Syntheses
The feasibility of synthesizing analogues is a critical consideration in any drug discovery program. The synthesis of 3-nitro-5-(trifluoromethyl)pyridine is well-established, often proceeding from readily available precursors. In contrast, the introduction of a difluoromethyl group can be more challenging, though recent advances in synthetic methodology are making it more accessible.
Synthesis of 3-Nitro-5-(trifluoromethyl)pyridine
A common route to 3-nitro-5-(trifluoromethyl)pyridine involves the nitration of a trifluoromethyl-substituted pyridine precursor. The strongly electron-withdrawing nature of the CF₃ group directs the nitration to the 3-position.
Caption: A general scheme for the synthesis of 3-nitro-5-(trifluoromethyl)pyridine.
Proposed Synthesis of 3-Nitro-5-(difluoromethyl)pyridine
The synthesis of 3-nitro-5-(difluoromethyl)pyridine is less commonly reported. A plausible approach involves the difluoromethylation of a suitable pyridine precursor, for which a variety of reagents and conditions have been developed.[8][9] One potential route could involve the use of a difluoromethylating agent on a pre-functionalized pyridine ring.
Caption: A proposed synthetic route for 3-nitro-5-(difluoromethyl)pyridine.
Physicochemical Properties: A Head-to-Head Comparison
The subtle structural difference between CF₂H and CF₃ leads to distinct physicochemical profiles. These differences can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) properties.
| Property | CF₂H | CF₃ | Rationale |
| Lipophilicity (logP) | Less lipophilic | More lipophilic | The replacement of a hydrogen atom with a more electronegative fluorine atom generally increases lipophilicity. The logP contribution of a CF₃ group is typically higher than that of a CF₂H group.[4] |
| Electronic Character | Strongly electron-withdrawing; radical is nucleophilic | Strongly electron-withdrawing; radical is electrophilic | Both groups are potent electron-withdrawing groups due to the high electronegativity of fluorine. However, the corresponding radicals exhibit opposite reactivity. The CF₂H radical behaves as a nucleophile, while the CF₃ radical is electrophilic.[10] This has significant implications for potential covalent interactions and reactivity in a biological system. |
| Hydrogen Bonding | Weak H-bond donor | No H-bond donor capability | The polarized C-H bond in the CF₂H group can participate in weak hydrogen bonding interactions, which can be a critical factor in target engagement.[4][7] |
| Dipole Moment | Lower dipole moment | Higher dipole moment | The additional C-F bond in the CF₃ group leads to a larger overall molecular dipole moment compared to the CF₂H analogue. |
| pKa | Less acidic | More acidic | The stronger electron-withdrawing nature of the CF₃ group leads to a greater stabilization of a conjugate base, making the parent compound more acidic. |
Impact on Metabolic Stability
A primary driver for the incorporation of fluorinated groups in drug design is the enhancement of metabolic stability.[1] The high bond dissociation energy of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.
-
CF₃ Group: The trifluoromethyl group is exceptionally stable towards oxidative metabolism. By replacing a metabolically labile group (e.g., a methyl group) with a CF₃ group, that metabolic pathway can be effectively blocked.
-
CF₂H Group: While still significantly more stable than a methyl or methylene group, the presence of a C-H bond in the difluoromethyl group presents a potential site for oxidative metabolism. However, the strong electron-withdrawing effect of the two fluorine atoms makes this C-H bond more resistant to oxidation than a typical alkyl C-H bond.
The choice between CF₂H and CF₃ can therefore be a strategic one: if maximum metabolic stability is the primary goal, CF₃ is often the preferred choice. However, if a slight decrease in metabolic stability is acceptable in exchange for other desirable properties (like hydrogen bonding), CF₂H may be a valuable alternative.
Caption: Comparative metabolic stability of CF₃ and CF₂H groups.
Implications for Biological Activity
The choice between a CF₂H and CF₃ group can have a profound impact on a compound's biological activity. A study on PI3Kδ inhibitors demonstrated that switching from a difluoro to a trifluoromethyl group resulted in a near-complete loss of activity, while the difluoro and methyl analogues retained activity.[11] This highlights that the subtle differences in sterics, electronics, and hydrogen bonding potential can be critical for optimal target engagement.
The differing electronic nature of the CF₂H and CF₃ radicals is also a key consideration.[10] In reactions with heterocycles, the nucleophilic CF₂H radical and the electrophilic CF₃ radical will target different regions of the molecule. This can be extrapolated to interactions with biological macromolecules, where the local electronic environment of the binding site could favor interaction with one group over the other.
Experimental Protocols
To empirically determine the properties of your 3-nitropyridine analogues, the following standard protocols are recommended.
Protocol 1: Determination of Lipophilicity (logP) by Shake-Flask Method
-
Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare buffers for the aqueous phase (e.g., phosphate buffer at pH 7.4) and pre-saturate both the buffer and n-octanol with each other overnight.
-
Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and buffer in a screw-cap vial.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), a NADPH-regenerating system, and buffer (e.g., phosphate buffer, pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add the test compound (from a stock solution in a suitable solvent) to the pre-incubated mixture to initiate the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). The in vitro half-life (t₁/₂) can then be calculated as 0.693/k.
Conclusion
The choice between a difluoromethyl (CF₂H) and a trifluoromethyl (CF₃) group is a nuanced decision that requires careful consideration of the specific goals of a drug discovery project. While the CF₃ group offers superior metabolic stability, the CF₂H group provides a unique hydrogen bonding capability and a different electronic profile that can be advantageous for biological activity. By understanding the distinct properties of each group and employing robust experimental validation, researchers can strategically leverage these powerful bioisosteres to design more effective and safer medicines.
References
- Kurczab, R., et al. (2023). Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow. International Journal of Molecular Sciences, 24(8), 7415.
-
ResearchGate. (n.d.). Evaluation of stability and properties of N(CF3)(CF2H) amines and analogues. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitro-5-(trifluoromethyl)pyridin-2-amine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine. Retrieved from [Link]
- G. A. F. Vidal, et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. Organic & Biomolecular Chemistry, 18(33), 6495-6504.
-
ResearchGate. (n.d.). pKa(H) and log P ranges covered by the studied compounds. Retrieved from [Link]
- Zafrani, Y., et al. (2019). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Expert Opinion on Drug Discovery, 14(8), 735-739.
-
Blackthorn AI. (2025, January 13). ML for LogP and pKa in Fluorine-Containing Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor. Retrieved from [Link]
-
Wechem. (2025, May 29). Design and biological activity of trifluoromethyl containing drugs. Retrieved from [Link]
-
Universität Münster. (2024, May 16). New method for introducing fluorinated components into molecules. Retrieved from [Link]
-
MDPI. (2022, December 16). Different Behavior of 2-Substituted 3-Nitro-2H-chromenes in the Reaction with Stabilized Azomethine Ylides Generated from α-Iminoesters. Retrieved from [Link]
-
European Patent Office. (n.d.). Process for the preparation of fluorinated pyridines. Retrieved from [Link]
-
Scilit. (2025, July 17). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
- Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science and Technology, 66(1), 53-58.
-
Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]
- Duan, J., et al. (2021). Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles. Chemical Science, 12(3), 1147-1154.
-
ResearchGate. (n.d.). Comparison of OH, CF2H, and CH3 Group Properties. Retrieved from [Link]
Sources
- 1. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 7. researchgate.net [researchgate.net]
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Safety Operating Guide
Operational Guide: Safe Disposal and Management of 2-Bromo-5-(difluoromethyl)-3-nitropyridine
Executive Summary
This guide provides an autonomous, technical framework for the disposal of 2-Bromo-5-(difluoromethyl)-3-nitropyridine (CAS: Specific CAS not universally listed, structurally analogous to 652160-72-0).[1][2]
Critical Warning: This compound contains both a nitro group (
Standard organic waste streams often lack the scrubbing capacity for fluorinated byproducts. Therefore, this material must be strictly segregated into Halogenated Waste streams destined for high-temperature incineration with flue gas scrubbing.[1]
Part 1: Chemical Hazard Assessment & Causality[1][2][3]
To dispose of this chemical safely, one must understand why specific protocols are necessary based on its molecular architecture.
Structural Hazard Analysis[2][3]
| Functional Group | Hazard Potential | Disposal Implication |
| Nitro Group ( | Oxidizer potential; shock sensitivity (low but non-zero); generates toxic | Do not concentrate to dryness if peroxides are suspected.[1] Avoid mixing with reducing agents in the waste container. |
| Difluoromethyl ( | Thermal decomposition releases Hydrogen Fluoride (HF) and Carbonyl Fluoride ( | MANDATORY: Must go to an incineration facility equipped with wet scrubbers.[1] Never mix with acid-sensitive waste (e.g., cyanides/sulfides) due to potential HF generation.[1] |
| Bromine ( | Generates Hydrogen Bromide (HBr) gas during combustion.[1] | Contributes to the "Halogenated" waste classification.[4] Corrosive to metal waste drums if moisture is present. |
| Pyridine Ring | Toxic by ingestion/inhalation; environmental toxin.[1] | Requires strict "P-List" or "U-List" equivalent handling (treat as highly toxic).[1][2] |
The "Why" Behind Segregation
Scenario: A researcher throws this compound into a "General Organic Waste" drum. Consequence: That drum is sent to a standard fuel-blending facility (cement kiln).[1][2] The combustion releases HF gas, which corrodes the kiln's internal refractory lining and violates the facility's air emission permit. Corrective Action: You must label this specifically as "Fluorinated/Halogenated Organic Waste" to ensure it is routed to a hazardous waste incinerator with caustic scrubbing capabilities.
Part 2: Waste Classification & Segregation[1][2][3]
Before handling, classify the material according to regulatory frameworks (RCRA in the US, EWC in Europe).
Waste Stream Designation
-
Primary Stream: Halogenated Organic Solvents/Solids.[1]
-
RCRA Characteristics (USA):
Segregation Rules (The "Never-Mix" List)
-
Strong Bases: Do not mix with waste streams containing Sodium Hydroxide or alkalis. The electron-deficient pyridine ring is susceptible to Nucleophilic Aromatic Substitution (
), which can be exothermic and generate unstable byproducts.[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Reducing Agents: Keep away from hydrides or metals (Zn, Fe) to prevent reduction of the nitro group, which generates heat.
-
Non-Halogenated Solvents: Do not dilute into non-halogenated streams (acetone/ethanol waste) as this increases the volume of expensive-to-treat halogenated waste.[1][2]
Part 3: Step-by-Step Disposal Protocols
Workflow Visualization
The following diagram outlines the decision logic for disposing of 2-Bromo-5-(difluoromethyl)-3-nitropyridine.
Caption: Operational workflow for the segregation and packaging of fluorinated nitro-pyridine waste.
Protocol A: Pure Solid Waste
Use this for expired shelf inventory or isolated product.[1][2]
-
PPE Required: Nitrile gloves (double gloved), safety goggles, lab coat, N95 dust mask or fume hood operation.
-
Containment:
-
Do not pour loose powder into a drum.
-
Place the original container (if compatible) or the loose powder into a heavy-duty polyethylene bag (minimum 4 mil thickness).[1]
-
Seal the bag with tape or a zip tie.
-
Place this bag into a second bag (double containment) and seal.
-
-
Primary Container: Place the double-bagged material into a UN-rated wide-mouth HDPE drum (UN 1H2).
-
Note: Avoid metal drums if possible, as residual HBr/HF generation can cause corrosion over long storage periods.
-
-
Labeling: Affix a hazardous waste label.
Protocol B: Liquid Reaction Mixtures
Use this for mother liquors or reaction byproducts.[1][2]
-
Quenching: Ensure no active reagents (e.g., Lithium Diisopropylamide, Thionyl Chloride) remain in the mixture. Quench carefully according to standard protocols for those specific reagents.
-
Solvent Compatibility:
-
If the solvent is halogenated (DCM, Chloroform): Combine directly.
-
If the solvent is non-halogenated (Ethyl Acetate, Hexanes): Segregate into a dedicated "Halogenated contaminated flammables" container. Do not dilute the bulk non-halogenated waste stream with this compound. [1]
-
-
pH Adjustment: Check pH. If highly acidic or basic, neutralize to pH 5–9. Extreme pH can degrade the nitro-pyridine, potentially causing exothermic decomposition in the waste drum.[1]
-
Container: Pour into a narrow-mouth HDPE jerrycan (UN 3H1). Leave 10% headspace for expansion.
Part 4: Emergency Procedures
Spill Response
Minor Spill (< 5g solid):
-
Evacuate the immediate area.[5]
-
Wear PPE including a respirator (N95 or P100) to avoid inhaling dust.
-
Cover the spill with a wet paper towel to prevent dust dispersion (avoid dry sweeping).
-
Scoop up the wet material and place it in a wide-mouth jar.
-
Clean the surface with soap and water; collect all rinsate as hazardous waste.
Major Spill (Solution):
-
Do not use metal tools (precaution against spark/shock).[1]
-
Absorb with an inert material: Vermiculite or Sand .[1]
-
Prohibited: Do not use sawdust or paper (combustibles) for nitro-containing compounds.[1][2]
-
Collect into a pail and label as "Debris contaminated with [Chemical Name]".
References
-
US Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
-
PubChem. (2023).[1] Compound Summary: Fluorinated Nitropyridines. National Library of Medicine. Retrieved from [Link]
Disclaimer: This guide is for informational purposes for trained scientific personnel. Always consult your institution's Environmental Health & Safety (EHS) department and local regulations before disposal.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 652160-72-0|2-Bromo-5-fluoro-3-nitropyridine|BLD Pharm [bldpharm.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. capotchem.cn [capotchem.cn]
- 9. spectrumchemical.com [spectrumchemical.com]
Personal protective equipment for handling 2-Bromo-5-(difluoromethyl)-3-nitropyridine
As a Senior Application Scientist, I approach the handling of polyfunctional pyridine derivatives not merely as a compliance exercise, but as an exercise in predictive chemistry. 2-Bromo-5-(difluoromethyl)-3-nitropyridine is a highly reactive, multi-hazard electrophile. To establish a self-validating safety protocol, we must move beyond generic safety data sheets and understand the specific causality behind the molecule's hazards.
The following guide deconstructs the chemical structure to explain why specific Personal Protective Equipment (PPE) and operational workflows are mandatory for this compound.
Molecular Hazard Profile & Causality
To design an effective handling strategy, we must analyze the molecule's functional groups and their physiological targets:
-
The Pyridine Core & Dermal Permeation: Pyridine and its halogenated derivatives are aggressive solvents that rapidly permeate standard laboratory elastomers[1]. Relying on standard thin-mil nitrile gloves provides a false sense of security, as breakthrough times can be less than one minute[2].
-
The Nitro Group (Position 3) & Hematological Toxicity: Nitroaromatic compounds are highly lipophilic and readily absorbed through the skin and respiratory tract[3]. Once systemic, they undergo hepatic bioreduction to form reactive hydroxylamine and nitroso intermediates[4]. These metabolites oxidize the ferrous (Fe²⁺) iron in hemoglobin to the ferric (Fe³⁺) state, causing methemoglobinemia —a condition that severely impairs oxygen transport and induces acute hypoxia[3][5].
-
The Bromo Group (Position 2): Positioned adjacent to the pyridine nitrogen, this bromine atom is highly activated toward nucleophilic aromatic substitution (
). In biological systems, it acts as a severe electrophile, covalently binding to skin proteins and causing acute contact dermatitis and sensitization[6]. -
The Difluoromethyl Group (Position 5): This fluorinated moiety drastically increases the molecule's overall lipophilicity, further accelerating transdermal penetration. Additionally, upon thermal decomposition or incineration, it risks releasing highly toxic and corrosive hydrogen fluoride (HF) gas.
Quantitative PPE Matrix
Because standard laboratory gloves fail rapidly against pyridine derivatives, a tiered PPE approach is mandatory. The table below summarizes the quantitative breakthrough data that dictates our glove selection.
Table 1: Elastomer Breakthrough Times for Pyridine Derivatives
| Glove Material | Breakthrough Time (BT) | Permeation Rate | E-E-A-T Recommendation |
| Nitrile (Thin-mil) | < 1 minute[2] | High | NOT RECOMMENDED. Use only as an inner base layer. |
| Latex | < 1 minute | High | NOT RECOMMENDED. Offers zero chemical resistance. |
| Butyl Rubber | > 480 minutes[1] | Not Detected | MANDATORY. Primary handling glove for sustained work. |
| Silver Shield® / 4H® | > 480 minutes | Not Detected | MANDATORY. Excellent alternative for high-volume handling. |
Comprehensive PPE Requirements:
-
Hands: Double-gloving is required. Wear a 4-mil nitrile inner glove for tactile baseline protection, covered by a heavy-duty Butyl rubber or Silver Shield® outer glove.
-
Eyes/Face: Chemical splash goggles. If handling solutions >50 mL, a full face shield is required to prevent ocular exposure to the highly irritating bromo-pyridine core.
-
Body: A chemically resistant, fluid-impermeable lab coat (e.g., Tyvek® or Tychem®). Ensure no exposed skin at the wrists.
-
Respiratory: All handling must occur within a certified chemical fume hood.
Operational Workflow: Safe Dispensing and Solution Preparation
The following step-by-step methodology ensures a closed, self-validating system when weighing and transferring this compound.
Step 1: Pre-Operational Setup & Airflow Verification Verify the chemical fume hood is operating at a face velocity of 80–120 feet per minute (fpm). Clear all unnecessary clutter to ensure unobstructed laminar flow. Keep the sash as low as possible.
Step 2: Static Mitigation Halogenated nitropyridines can generate static charge during transfer, leading to aerosolization of toxic dust. Use an anti-static zero-stat gun on the weighing vessel and utilize a grounded stainless steel or ceramic spatula.
Step 3: Dispensing & Weighing Don your tiered PPE (Nitrile + Butyl gloves). Open the primary container only inside the fume hood. Carefully transfer the desired mass into a pre-tared, sealable glass vial. Do not use plastic weigh boats, as the static charge will repel the powder.
Step 4: Closed-System Transfer Seal the vial tightly before removing it from the balance area. If dissolving the compound, add the solvent directly to the vial inside the hood. Be aware that dissolution in certain polar aprotic solvents (like DMF or DMSO) may be mildly exothermic.
Step 5: Decontamination Wipe down the exterior of the vial, the balance pan, and the spatula with a disposable wipe dampened with a compatible solvent (e.g., isopropanol), followed by a secondary wipe with soapy water to hydrolyze any trace electrophilic residues. Dispose of all contaminated wipes into a designated Hazard Class 6.1 solid waste container[6].
Emergency Response & Disposal Plan
-
Dermal Exposure: Immediate removal of contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Do NOT use solvents to wash the skin , as this will drastically accelerate the dermal absorption of the lipophilic difluoromethyl compound.
-
Systemic Toxicity (Methemoglobinemia): Move the victim to fresh air. Monitor for clinical signs of methemoglobinemia, such as cyanosis (bluish discoloration of lips, nail beds, and skin), dizziness, and shortness of breath[7]. If clinical methemoglobinemia is confirmed by a medical professional, intravenous administration of Methylene Blue (1-2 mg/kg) is the primary clinical antidote[5][7].
-
Spill Cleanup: Do not sweep dry powder. Cover the spill with damp absorbent pads to suppress dust generation. Place all materials in a sealed, compatible container.
-
Chemical Disposal: Classify as Hazard Class 6.1 (Toxic Solid) [6]. Segregate strictly from strong bases and reducing agents, which can trigger violent reactions with the nitro group. Incineration facilities must be equipped with HF scrubbers due to the difluoromethyl moiety.
Mechanistic Visualization
Fig 1. Mechanistic pathway of nitroaromatic toxicity and targeted PPE mitigation strategies.
References
-
SAFETY DATA SHEET: 2-Bromo-3-nitropyridine - Thermo Fisher Scientific - 6
-
Kimberly Clark Nitrile Gloves Chemical Resistance Guide - Yale University Environmental Health & Safety - 2
-
Chemical Resistance Guide - University of Texas - 1
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications - 3
-
HEALTH EFFECTS - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene - NIH/ATSDR - 7
-
Acute methaemoglobinaemia after massive nitrobenzene ingestion - PMC - 5
-
Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity - SciELO - 4
Sources
- 1. ehs.utexas.edu [ehs.utexas.edu]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scielo.br [scielo.br]
- 5. Acute methaemoglobinaemia after massive nitrobenzene ingestion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. HEALTH EFFECTS - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
